E3 Ligase Ligand-linker Conjugate 12
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C30H39N5O6 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
tert-butyl 4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-13-10-30(16-32)17-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37) |
InChIキー |
MNIWQJMBZLXBGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
Foundational & Exploratory
Chemical structure and properties of E3 Ligase Ligand-linker Conjugate 12.
An In-depth Technical Guide to a Representative E3 Ligase Ligand-Linker Conjugate: The Case of MZ1
Introduction
Targeted protein degradation utilizing the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. This guide provides a detailed overview of MZ1, a well-characterized PROTAC that serves as an exemplary E3 ligase ligand-linker conjugate. MZ1 was designed to target the BET (Bromodomain and Extra-Terminal) family of proteins, specifically BRD4, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Chemical Structure and Properties
MZ1 is composed of three key components: a ligand for the VHL E3 ligase, a ligand for the BET family of bromodomains (specifically, a derivative of the pan-BET inhibitor I-BET762), and a flexible linker connecting these two moieties. The specific chemical structure of MZ1 allows it to simultaneously bind to both VHL and a BET protein, thereby forming a ternary complex that facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein.
Table 1: Physicochemical Properties of MZ1
| Property | Value |
| Molecular Formula | C47H52ClN7O8S |
| Molecular Weight | 926.5 g/mol |
| IUPAC Name | (2S,4R)-1-((S)-2-(tert-butyl)-15-(4-chlorophenyl)-6,6-dimethyl-12-methylene-8-oxo-4,7,14-trioxa-11-thia-2,9-diazahexadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| InChI Key | BGPASGABGFAWCV-QEOLHAGTSA-N |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)NCC(=O)N3C--INVALID-LINK--(C)C)C(=O)NCCOCCOCCOCC1=CC=C(Cl)C=C1">C@@HO |
Mechanism of Action: The PROTAC-Induced Ternary Complex
The primary mechanism of action for MZ1 involves the formation of a productive ternary complex between the VHL E3 ligase, MZ1, and the target BET protein (e.g., BRD4). This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome. The efficiency of degradation is highly dependent on the stability and conformation of this ternary complex.
Quantitative Assessment of MZ1 Activity
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).
Table 2: In Vitro Activity of MZ1
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Type |
| HeLa | BRD4 | ~13 | >95 | Western Blot |
| 22Rv1 | BRD4 | ~5 | >90 | In-Cell ELISA |
| HEK293 | BRD2 | ~25 | >90 | Mass Spectrometry |
| HEK293 | BRD3 | ~30 | >90 | Mass Spectrometry |
Experimental Protocols
Western Blotting for Protein Degradation
A common method to quantify protein degradation is Western blotting.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of MZ1 for a specified duration (e.g., 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.
Surface Plasmon Resonance (SPR) Protocol Outline:
-
Immobilization: Immobilize one of the interacting partners (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject the second protein partner (e.g., BRD4) with or without the PROTAC (MZ1) over the sensor surface.
-
Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and the kinetics of complex formation and dissociation. This can reveal the cooperativity of ternary complex formation.
Conclusion
MZ1 serves as a valuable tool and a representative example for studying the principles of targeted protein degradation. Its well-defined structure, mechanism of action, and the availability of quantitative data and experimental protocols make it an excellent model system for researchers in drug discovery and chemical biology. The methodologies and concepts outlined in this guide are broadly applicable to the characterization of other E3 ligase ligand-linker conjugates.
In-Depth Technical Guide: Synthesis of E3 Ligase Ligand-Linker Conjugate 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for E3 Ligase Ligand-linker Conjugate 12, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic strategy, experimental protocols, and quantitative data, offering a reproducible methodology for researchers in the field of targeted protein degradation.
Overview of this compound
This compound is a synthetic molecule designed to covalently link to a ligand targeting a protein of interest, thereby forming a PROTAC. This conjugate incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The molecule features a complex piperazine-based linker, terminating in a reactive functional group for conjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₃₉N₅O₆ |
| Molecular Weight | 565.66 g/mol |
| Canonical SMILES | O=C1NC(CCC1N2C(C3=C(C=CC(N4CC5(CN(CC5)CC6CCN(CC6)C(OC(C)(C)C)=O)C4)=C3)C2=O)=O)=O |
| E3 Ligase Ligand | Thalidomide |
| Target E3 Ligase | Cereblon (CRBN) |
Synthetic Strategy
The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of the Thalidomide Core: Preparation of the foundational glutarimide (B196013) and phthalimide (B116566) rings of thalidomide.
-
Synthesis of the Piperazine-based Linker: Construction of the complex linker moiety with a protected reactive group.
-
Conjugation and Deprotection: Coupling of the thalidomide core with the linker, followed by final deprotection steps where necessary.
The overall synthetic workflow is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established methods for the synthesis of thalidomide and its derivatives, as well as general techniques for the construction of complex linker systems.
Stage 1: Synthesis of Thalidomide
The synthesis of the thalidomide core is a well-established two-step process starting from L-glutamine and phthalic anhydride.
Step 1: Synthesis of N-Phthaloyl-L-glutamine
-
Reaction: L-glutamine is reacted with phthalic anhydride in a suitable solvent to form N-phthaloyl-L-glutamine.
-
Procedure:
-
Suspend L-glutamine (1.0 eq) in pyridine.
-
Add phthalic anhydride (1.3 eq) to the suspension.
-
Heat the mixture to 80-85°C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield N-phthaloyl-L-glutamine.
-
Step 2: Cyclization to Thalidomide
-
Reaction: N-Phthaloyl-L-glutamine is cyclized to form the glutarimide ring of thalidomide.
-
Procedure:
-
Suspend N-phthaloyl-L-glutamine (1.0 eq) in a suitable high-boiling point aprotic solvent (e.g., diphenyl ether).
-
Add ammonium (B1175870) acetate (B1210297) (1.2 eq).
-
Heat the mixture to 170-175°C for 45 minutes.
-
Cool the reaction mixture, and the thalidomide product will crystallize.
-
Filter the crystals, wash with a suitable solvent (e.g., ethanol), and dry.
-
Table 2: Quantitative Data for Thalidomide Synthesis
| Step | Starting Materials | Reagents/Solvents | Typical Yield (%) | Purity (%) |
| N-Phthaloyl-L-glutamine | L-glutamine (1.0 eq), Phthalic anhydride (1.3 eq) | Pyridine | 85-90 | >95 |
| Thalidomide | N-Phthaloyl-L-glutamine (1.0 eq) | Ammonium acetate, Diphenyl ether | 60-70 | >98 |
Stage 2: Synthesis of the Functionalized Piperazine Linker
The synthesis of the complex piperazine linker is a multi-step process. A plausible synthetic route involves the sequential alkylation and functionalization of a suitable piperazine precursor. The following is a generalized procedure.
Step 3: Preparation of a Boc-protected piperazine intermediate
-
Reaction: A commercially available piperazine derivative is reacted with a suitable electrophile to introduce the first part of the linker, followed by Boc protection.
-
Procedure:
-
Dissolve the starting piperazine derivative in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a base (e.g., triethylamine) followed by the appropriate alkylating agent.
-
After the reaction is complete, protect the secondary amine with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Purify the product by column chromatography.
-
Step 4: Elongation of the linker and introduction of the spirocyclic moiety
-
Reaction: The Boc-protected piperazine intermediate is further functionalized to introduce the spirocyclic and piperidine (B6355638) moieties as indicated in the final structure. This can be achieved through a series of alkylation and reductive amination reactions.
-
Procedure:
-
Deprotect the Boc-protected intermediate.
-
Perform a reductive amination with a suitable aldehyde or ketone to build the spirocyclic core.
-
Further alkylation steps are carried out to complete the linker structure.
-
Stage 3: Conjugation and Final Product Formation
Step 5: Conjugation of Thalidomide with the Functionalized Linker
-
Reaction: The synthesized thalidomide is coupled with the functionalized piperazine linker. A common method for attaching linkers to the 4-position of the phthalimide ring is via a nucleophilic aromatic substitution on a suitably activated thalidomide derivative (e.g., 4-fluorothalidomide) or through a Mannich-type reaction.
-
Procedure (Illustrative example using a Mannich reaction):
-
Dissolve thalidomide (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Add aqueous formaldehyde (B43269) (1.1 eq).
-
Reflux the mixture for a short period to form the N-hydroxymethylthalidomide intermediate.
-
Add the synthesized functionalized piperazine linker (1.0 eq) and continue refluxing until the reaction is complete.
-
Cool the reaction mixture and purify the product, which is the Boc-protected form of Conjugate 12, by column chromatography.
-
Step 6: Final Deprotection (if necessary)
-
Reaction: If the linker contains a protecting group such as Boc, it is removed in the final step.
-
Procedure:
-
Dissolve the Boc-protected conjugate in a suitable solvent like DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the final this compound.
-
Signaling Pathway and Mechanism of Action
This compound, once incorporated into a PROTAC, facilitates the degradation of a target protein via the ubiquitin-proteasome system. The thalidomide moiety of the conjugate binds to the E3 ligase Cereblon, bringing it into close proximity with the target protein bound by the other end of the PROTAC. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing Conjugate 12.
This technical guide provides a foundational understanding and a plausible synthetic framework for this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials. Further characterization of all intermediates and the final product by NMR, mass spectrometry, and HPLC is essential to ensure purity and structural integrity.
An In-depth Technical Guide to the Core of E3 Ligase Ligand-Linker Conjugates
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Inquiry Note: A search for the specific composition of "E3 Ligase Ligand-linker Conjugate 12" did not yield information on a discrete, publicly documented molecule with this designation. The following guide provides a comprehensive overview of the composition, synthesis, and evaluation of E3 ligase ligand-linker conjugates in general, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POI).[1] These molecules are composed of three key parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The E3 ligase ligand-linker conjugate is a crucial intermediate in the synthesis of these powerful research tools and potential therapeutics.[3]
The Central Role of the E3 Ligase Ligand-Linker Conjugate
The E3 ligase ligand serves to recruit an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. By bringing the E3 ligase into close proximity with the protein of interest, the PROTAC induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.[1] The linker is not merely a spacer but plays a critical role in the overall efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[1][4]
Common E3 Ligase Ligands
While there are over 600 known E3 ligases in the human genome, only a handful have been widely utilized for PROTAC technology due to the availability of well-characterized ligands.[5][6] The most predominantly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[6][7][8]
-
Cereblon (CRBN) Ligands: These are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[]
-
Von Hippel-Lindau (VHL) Ligands: These are typically peptidomimetic molecules designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[]
-
Other E3 Ligase Ligands: Research is expanding to include ligands for other E3 ligases like MDM2, cIAP1, RNF114, and KEAP1 to broaden the scope of targetable proteins and overcome potential resistance mechanisms.[5][7][8]
The Composition of PROTAC Linkers
The linker's composition, length, and rigidity are critical parameters that are optimized to achieve efficient protein degradation.[10] The most common types of linkers used in PROTAC development include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and alkyl/ether chains.[3][8]
| Linker Type | Composition | Key Characteristics |
| Polyethylene Glycol (PEG) | Repeating ethylene (B1197577) glycol units | Hydrophilic, improves solubility and cell permeability. The length can be easily modified.[1][10] |
| Alkyl Chains | Simple hydrocarbon chains | Hydrophobic, provide a high degree of conformational flexibility.[4][10] |
| Alkyl/Ether | Combination of alkyl chains and ether linkages | Offers a balance of flexibility and polarity.[3] |
| Rigid Linkers | Often contain cyclic structures (e.g., piperazine, piperidine) or aromatic rings. | Provide conformational constraint, which can lead to more potent degradation and enhanced metabolic stability.[10] |
| "Clickable" Linkers | Contain moieties for click chemistry (e.g., alkynes, azides) | Allows for the modular and efficient assembly of PROTACs.[10] |
Below is a diagram illustrating the general structure of a PROTAC, highlighting the role of the E3 ligase ligand-linker conjugate.
General structure of a PROTAC molecule and its role in forming a ternary complex.
Experimental Protocols: A General Workflow
The development of a PROTAC is a multi-step process that involves the synthesis of the E3 ligase ligand-linker conjugate, its conjugation to a ligand for the protein of interest, and subsequent biological evaluation.
1. Synthesis of the E3 Ligase Ligand-Linker Conjugate: This involves the chemical synthesis of the E3 ligase ligand with a functional group at a suitable exit vector that allows for the attachment of the linker. The linker itself is synthesized with a complementary functional group. The ligand and linker are then coupled to form the conjugate.
2. Conjugation to the Target Protein Ligand: The E3 ligase ligand-linker conjugate is then chemically joined to a ligand that binds to the target protein of interest. This final step yields the complete PROTAC molecule.
3. Biological Evaluation: The newly synthesized PROTAC is then tested in cellular assays to evaluate its ability to induce the degradation of the target protein. A common method for this is Western blotting, which measures the levels of the target protein after treatment with the PROTAC. Other assays may be used to assess the potency (DC50 - the concentration at which 50% of the protein is degraded) and efficacy (Dmax - the maximum percentage of protein degradation) of the PROTAC.
The following diagram outlines a typical experimental workflow for PROTAC development.
A generalized experimental workflow for the development and evaluation of PROTACs.
The relationship between the properties of the linker and the overall effectiveness of the PROTAC is a key consideration in the design process.
References
- 1. precisepeg.com [precisepeg.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Solubility of E3 Ligase Ligand-Linker Conjugates: A Technical Guide for Drug Development Professionals
Abstract: The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in targeted protein degradation. Central to the efficacy of these heterobifunctional molecules are the E3 ligase ligand-linker conjugates, which facilitate the recruitment of the cellular ubiquitin-proteasome system to a protein of interest. However, a significant challenge in the preclinical development of PROTACs is their often-limited solubility in common laboratory solvents. This technical guide provides an in-depth overview of the solubility characteristics of E3 ligase ligand-linker conjugates, offering valuable data, experimental protocols, and a visualization of the underlying biological pathway to aid researchers in this field. While specific data for a compound designated "E3 Ligase Ligand-linker Conjugate 12" is not publicly available, this guide leverages data from structurally related and functionally similar molecules to provide a robust framework for understanding and addressing solubility challenges.
Introduction to E3 Ligase Ligand-Linker Conjugates and PROTACs
E3 ligase ligand-linker conjugates are fundamental building blocks in the synthesis of PROTACs.[1][] A PROTAC molecule is comprised of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] By bringing the E3 ligase in close proximity to the target protein, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome. This mechanism of action offers a powerful strategy for modulating protein levels, particularly for traditionally "undruggable" targets.
The physicochemical properties of E3 ligase ligand-linker conjugates, and the resulting PROTACs, are critical determinants of their therapeutic potential. Solubility, in particular, is a key parameter that influences formulation, bioavailability, and ultimately, in vivo efficacy.[4][5] Many of these molecules fall into the "beyond Rule of 5" chemical space, often exhibiting high molecular weight and lipophilicity, which can contribute to poor solubility.[6]
Quantitative Solubility Data
The solubility of E3 ligase ligand-linker conjugates can vary significantly based on their specific chemical structures, including the nature of the E3 ligase ligand (e.g., targeting Cereblon or VHL) and the composition of the linker. Below is a summary of solubility data for representative compounds in common laboratory solvents.
| Compound | Solvent | Solubility | Source |
| E3 Ligand-Linker Conjugate 3 | Dimethylformamide (DMF) | Insoluble | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) | Insoluble | [7] | |
| Ethanol | Insoluble | [7] | |
| PBS (pH 7.2) | ~3 mg/mL | [7] | |
| PROTAC IRAK4 degrader-1 | Dimethyl sulfoxide (DMSO) | 180 mg/mL (198.93 mM) | [8] |
| PROTAC IRAK4 degrader-3 | Dimethyl sulfoxide (DMSO) | 100 mg/mL (92.06 mM) | [8] |
| E3 Ligase Ligand-Linker Conjugates 22 | Dimethyl sulfoxide (DMSO) | ~50 mg/mL (~101.52 mM) |
Note: The solubility of PROTACs and their precursors can be highly compound-specific. The data presented here should be considered as a general guide.
Experimental Protocols
Preparation of Stock Solutions
A common starting point for in vitro experiments is the preparation of a high-concentration stock solution, typically in 100% DMSO.[8]
Materials:
-
E3 Ligase Ligand-linker Conjugate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of the conjugate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).[8]
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If visual inspection reveals remaining precipitate, gently warm the vial to 37°C for 5-10 minutes.[8]
-
Further aid dissolution by placing the vial in an ultrasonic bath for 5-15 minutes.[8]
-
Visually inspect the solution to ensure complete dissolution before storage.
-
Store the stock solution at -20°C for long-term use.[9]
Preparation of Working Solutions using Co-solvents
For many cell-based assays, the final concentration of DMSO must be kept low (ideally below 0.1%) to avoid cellular toxicity.[8] This often necessitates the use of co-solvents to maintain the solubility of the conjugate upon dilution into aqueous media.
Materials:
-
High-concentration stock solution in DMSO
-
Co-solvents such as PEG300 and Tween-80
-
Aqueous buffer or cell culture medium
Procedure:
-
Prepare a high-concentration stock solution of the conjugate in 100% DMSO (e.g., 10-20 mM).[8]
-
For a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80, mix the required volumes of each component.[8]
-
Perform serial dilutions of this co-solvent formulation in the final assay medium, ensuring the compound remains in solution at each step.[8]
Visualization of Key Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway central to the function of PROTACs, which are synthesized from E3 ligase ligand-linker conjugates.
Caption: PROTAC-induced protein degradation pathway.
Experimental Workflow for Solubility Assessment
The following diagram outlines a general workflow for assessing the solubility of an E3 ligase ligand-linker conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for E3 ligase ligand-linker conjugates that recruit Cereblon (CRBN), a key component of the E3 ubiquitin ligase complex. Due to the limited public information on a specific "E3 Ligase Ligand-linker Conjugate 12," this guide will utilize the well-characterized and clinically relevant BRD4-targeting PROTACs, ARV-825 and dBET1 , as exemplary models. Both molecules incorporate a CRBN ligand, functioning as powerful tools for targeted protein degradation.
Core Mechanism of Action: Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2]
The E3 ligase ligand-linker conjugate represents the portion of the PROTAC that engages the E3 ligase. In the case of ARV-825 and dBET1, this involves a phthalimide-based ligand that specifically binds to Cereblon (CRBN).[3][4] The general mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[5][6]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.[5]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for breaking down unwanted proteins.[5][6]
-
Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting in a catalytic manner.[5]
dot
Downstream Signaling Pathways
By targeting BRD4 for degradation, ARV-825 and dBET1 impact critical downstream signaling pathways involved in cancer cell proliferation and survival. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers that regulate the transcription of key oncogenes.[7][8]
The primary downstream effect of BRD4 degradation is the suppression of the MYC oncogene.[5][7] This leads to:
-
Cell Cycle Arrest: A decrease in MYC levels causes cells to arrest in the G1 phase of the cell cycle.[5][7]
-
Induction of Apoptosis: The downregulation of anti-apoptotic proteins, such as BCL-2, and the cleavage of caspase-3 and PARP are observed, indicating the activation of programmed cell death.[5][8]
dot
Quantitative Data Summary
The efficacy of ARV-825 and dBET1 has been demonstrated in various cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Degradation and Proliferation Inhibition of ARV-825
| Cell Line | Cancer Type | DC50 (BRD4 Degradation) | IC50 (Cell Viability) | Reference |
| Burkitt's Lymphoma (BL) lines | Lymphoma | <1 nM | - | [3][9] |
| OCI-AML3 | Acute Myeloid Leukemia | - | 2-50 nM (72h) | [10] |
| HGC27 | Gastric Cancer | - | <50 nM (72h) | [11] |
| MGC803 | Gastric Cancer | - | <50 nM (72h) | [11] |
| TPC-1 | Thyroid Carcinoma | - | ~25-50 nM (72h) | [11] |
| MOLM-13 | Acute Myeloid Leukemia | - | 18.2 nM (96h) | [12] |
| MV4-11 | Acute Myeloid Leukemia | - | 1.05 nM (96h) | [12] |
Table 2: In Vitro Degradation and Proliferation Inhibition of dBET1
| Cell Line | Cancer Type | EC50 (BRD4 Degradation) | IC50 (Cell Viability) | Reference |
| SUM149 | Breast Cancer | 430 nM | - | [4][6] |
| MV4;11 | Acute Myeloid Leukemia | - | 0.14 µM (24h) | [13][14] |
| Kasumi | Acute Myeloid Leukemia | - | 0.1483 µM | [15] |
| MV4-11 | Acute Myeloid Leukemia | - | 0.2748 µM | [15] |
| NB4 | Acute Myeloid Leukemia | - | 0.3357 µM | [15] |
| THP-1 | Acute Myeloid Leukemia | - | 0.3551 µM | [15] |
Experimental Protocols
The characterization of CRBN-recruiting PROTACs involves several key experimental procedures to assess their mechanism of action and efficacy.
Western Blotting for Protein Degradation
Objective: To qualitatively and quantitatively measure the degradation of the target protein (BRD4) and the levels of downstream effector proteins (e.g., c-MYC).
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).[5][15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11][16]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., BRD4, c-MYC) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Densitometry Analysis: Quantify the band intensities using software such as ImageJ to determine the relative protein levels normalized to the loading control.[5]
dot
Cell Viability Assay
Objective: To assess the effect of the PROTAC on cancer cell proliferation and determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5][12]
-
Drug Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control.[5][12]
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.[5][12]
-
Reagent Addition: Add a viability reagent such as MTT or CCK-8 to each well and incubate for 1-4 hours.[5][11]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[5][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.[5]
Apoptosis Assay
Objective: To quantify the induction of apoptosis by the PROTAC.
Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with various concentrations of the PROTAC for 48-72 hours.[8][11]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11]
-
Staining: Resuspend the cells in 1X binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol (Caspase-Glo 3/7 Assay):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the PROTAC as described for the cell viability assay.[5]
-
Reagent Addition: Add Caspase-Glo 3/7 reagent to each well.[5]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[5]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[5]
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.[5]
Conclusion
E3 ligase ligand-linker conjugates that recruit Cereblon are integral components of a powerful class of therapeutics that induce targeted protein degradation. As exemplified by ARV-825 and dBET1, these molecules effectively hijack the ubiquitin-proteasome system to eliminate disease-driving proteins like BRD4, leading to the suppression of oncogenic signaling, cell cycle arrest, and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of this promising therapeutic modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 15. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol [protocols.io]
An In-depth Technical Guide to Potential Protein Targets for PROTACs using Antibody-Conjugated "Degrader 12"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential protein targets for a specific Proteolysis-Targeting Chimera (PROTAC), "PROTAC BRD4 Degrader-12," when utilized in a Protein-Antibody Conjugate (PAC) context. This document details its mechanism of action, quantitative degradation data, relevant experimental protocols, and key signaling pathways.
Introduction to PROTAC and PAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] A PROTAC consists of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
PROTAC-Antibody Conjugates (PACs) represent an advanced application of this technology, where a PROTAC is conjugated to a monoclonal antibody. This approach aims to enhance the targeted delivery of the PROTAC to specific cell types, thereby increasing efficacy and minimizing off-target effects.
Profile of PROTAC BRD4 Degrader-12
"PROTAC BRD4 Degrader-12" (also referred to as compound 9c) is a specific PROTAC designed to target Bromodomain-containing protein 4 (BRD4). It is composed of a ligand for BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This molecule has been effectively utilized in a PAC format, conjugated with antibodies against STEAP1 and CLL1, to target and degrade BRD4 in PC3 prostate cancer cells.[3][4][5]
The fundamental mechanism of action for PROTAC BRD4 Degrader-12 follows the canonical PROTAC pathway. When introduced into the cellular environment, it orchestrates the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity enables the VHL ligase to polyubiquitinate BRD4, which is then recognized and degraded by the proteasome.
Potential Protein Target: BRD4
The primary and intended protein target for "PROTAC BRD4 Degrader-12" is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones.[6][7]
BRD4 plays a pivotal role in transcriptional regulation. It associates with enhancers and promoters to recruit the transcriptional machinery, thereby activating the expression of key genes involved in cell proliferation, cell cycle progression, and oncogenesis, including the MYC oncogene.[6][8] Due to its critical functions, BRD4 has emerged as a significant therapeutic target in various cancers.[6] The degradation of BRD4 disrupts these transcriptional programs, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Targeted Protein Degradation: A Technical Guide to E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[2] A critical component in the design and synthesis of effective PROTACs is the E3 ligase ligand-linker conjugate, which serves as the bridge between the target protein and the cellular degradation machinery.[3][] This technical guide provides an in-depth exploration of the discovery and development of these pivotal conjugates, illustrated through a representative example, herein referred to as Conjugate 12.
Core Concept: The PROTAC Mechanism
PROTACs are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The E3 ligase ligand is a crucial part of a PROTAC, as it determines which of the over 600 E3 ligases in the human genome will be hijacked to ubiquitinate the target protein.[5] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[1]
Caption: The catalytic cycle of a PROTAC, inducing the ubiquitination and subsequent degradation of a target protein.
Discovery and Development Workflow
The development of a novel E3 ligase ligand-linker conjugate is a systematic process involving ligand discovery, linker optimization, and rigorous biochemical and cellular characterization.
Caption: A generalized workflow for the discovery and development of an E3 ligase ligand-linker conjugate.
Quantitative Data Summary
The efficacy of E3 ligase ligand-linker conjugates, once incorporated into a full PROTAC, is evaluated using various quantitative metrics. The following tables summarize representative data for different PROTACs, illustrating the types of measurements crucial for development.
Table 1: In Vitro Degradation and Binding Affinity of Representative PROTACs
| PROTAC Example | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to E3 Ligase |
| ARV-110 | Androgen Receptor | Cereblon (CRBN) | ~1 | >95 | Not specified |
| ARV-471 | Estrogen Receptor | Cereblon (CRBN) | 1.8 | >90 | Not specified |
| dBET1 | BRD4 | Cereblon (CRBN) | 4 | >98 | Not specified |
| ARD-69 | Androgen Receptor | VHL | 0.8 | >90 | Not specified |
| MS83 | BRD4 | KEAP1 | 10 | ~90 | Not specified |
DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Activity of Representative PROTACs
| PROTAC Example | Cell Line | Target | IC50 (nM) (Cell Viability) |
| ARV-110 | VCaP | Androgen Receptor | <1 |
| ARV-471 | MCF-7 | Estrogen Receptor | 0.25 |
| dBET1 | RS4;11 | BRD4 | 8 |
| TD-428 | 22Rv1 | BRD4 | Not specified |
IC50: Concentration required to inhibit 50% of a biological function (e.g., cell viability).
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of E3 ligase ligand-linker conjugates and their corresponding PROTACs.
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization of E3 Ligase: Covalently immobilize the purified E3 ligase onto a sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of the E3 ligase ligand-linker conjugate in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the conjugate over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time. Include a buffer-only injection for baseline subtraction.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-protein interaction without denaturing the immobilized protein.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The discovery and development of E3 ligase ligand-linker conjugates are central to the advancement of targeted protein degradation. A thorough understanding of the underlying biology, coupled with rigorous quantitative analysis and well-defined experimental protocols, is paramount for the successful design of novel and effective PROTAC-based therapeutics. The continued exploration of new E3 ligases and the refinement of linker technologies will undoubtedly expand the reach and impact of this transformative therapeutic modality.
References
- 1. mdpi.com [mdpi.com]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Understanding the role of the linker in Conjugate 12's function.
An In-depth Technical Guide to Understanding the Role of the Linker in Drug Conjugate Function
Abstract
Drug conjugates represent a pivotal class of therapeutics designed for targeted delivery of potent molecules to specific cells or tissues. A critical component of these conjugates is the linker, which connects the targeting moiety (e.g., an antibody or small molecule) to the payload (e.g., a cytotoxic drug or an imaging agent). The linker's properties profoundly influence the stability, efficacy, and safety of the conjugate. This technical guide provides a comprehensive overview of the role of the linker in the function of drug conjugates, with a focus on its impact on pharmacokinetics, payload release mechanisms, and overall therapeutic index. While the term "Conjugate 12" does not refer to a single, universally defined molecule in the current scientific literature, this document will explore the fundamental principles of linker technology applicable to a wide range of conjugate platforms, including those involving moieties like Interleukin-12 (IL-12) or Vitamin B12.
The Crucial Role of the Linker in Drug Conjugates
The linker in a drug conjugate is far more than a simple tether. It is a sophisticated chemical entity engineered to maintain a stable connection between the targeting and payload components in the systemic circulation while enabling the selective release of the payload at the target site.[1][2][3] An ideal linker must balance two opposing requirements: stability in the bloodstream to prevent premature drug release and lability at the target to ensure efficient payload delivery.[2][3]
The design of the linker directly impacts several key parameters of a drug conjugate:
-
Stability and Pharmacokinetics (PK): The linker's chemical nature influences the conjugate's stability in plasma, which in turn affects its circulation half-life and overall exposure.[1]
-
Payload Release Mechanism: The linker dictates how and where the payload is released. This can be triggered by specific conditions within the target cell or its microenvironment, such as changes in pH or the presence of specific enzymes.[1][3]
-
Efficacy and Therapeutic Window: By controlling the release of the payload, the linker plays a vital role in maximizing the therapeutic efficacy while minimizing off-target toxicity, thereby widening the therapeutic window.[4]
-
Physicochemical Properties: The linker can be modified to improve the solubility and reduce the aggregation potential of the conjugate.[1]
Types of Linkers and Their Release Mechanisms
Linkers are broadly classified into two main categories: cleavable and non-cleavable. The choice of linker type depends on the target, the payload, and the desired mechanism of action.
Cleavable Linkers
Cleavable linkers are designed to be broken by specific triggers present at the target site. This allows for the release of the payload in its active form.
-
Enzyme-Cleavable Linkers: These are among the most common types of cleavable linkers. They often incorporate short peptide sequences that are substrates for enzymes, such as cathepsins, which are abundant in the lysosomes of cancer cells.[5] For example, the valine-citrulline (VC) peptide is a well-known cathepsin B-cleavable linker.[5]
-
pH-Sensitive Linkers: These linkers utilize acid-labile groups, such as hydrazones, that are stable at the physiological pH of blood (pH 7.4) but are cleaved in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme that is overexpressed in some tumor microenvironments and within lysosomes.[2]
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like glutathione, which is present at high concentrations inside cells.
Non-Cleavable Linkers
Non-cleavable linkers consist of stable chemical bonds, such as thioether bonds.[2] With these linkers, the payload is released after the targeting moiety, typically an antibody, is completely degraded by lysosomal proteases.[2] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.
Data Presentation: Linker Characteristics and Impact
The following table summarizes the key features of different linker types and their impact on the performance of drug conjugates.
| Linker Type | Release Mechanism | Advantages | Disadvantages | Example Application |
| Enzyme-Cleavable (e.g., VC-PABC) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | High plasma stability, efficient intracellular release. | Potential for premature cleavage by circulating proteases. | Antibody-Drug Conjugates (ADCs) for cancer therapy. |
| pH-Sensitive (e.g., Hydrazone) | Hydrolysis in acidic compartments (endosomes, lysosomes). | Good for targeting acidic tumor microenvironments or for endocytosed conjugates. | Can have variable stability in circulation. | Polymer-drug conjugates. |
| Glucuronide | Cleavage by β-glucuronidase. | High specificity for tumor environments where the enzyme is overexpressed. | Limited applicability to tumors that do not overexpress β-glucuronidase. | ADCs for solid tumors. |
| Redox-Sensitive (e.g., Disulfide) | Reduction by intracellular glutathione. | High intracellular vs. extracellular cleavage ratio. | Potential for off-target release in reducing environments. | Small molecule-drug conjugates. |
| Non-Cleavable (e.g., Thioether) | Proteolytic degradation of the antibody in the lysosome. | High plasma stability, lower risk of off-target toxicity. | Released payload-linker-amino acid complex may have reduced activity. | ADCs where the payload is active in its conjugated form. |
Experimental Protocols
Evaluating the performance of a linker is a critical step in the development of a drug conjugate. The following are representative protocols for key experiments.
Plasma Stability Assay
Objective: To determine the stability of the drug conjugate in plasma and assess the extent of premature payload release.
Methodology:
-
Incubate the drug conjugate in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Quench the reaction by precipitating plasma proteins with an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the conjugate and any released payload by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Quantify the amount of intact conjugate and released payload at each time point to determine the conjugate's half-life in plasma.
In Vitro Payload Release Assay
Objective: To evaluate the rate and extent of payload release under conditions that mimic the target environment.
Methodology (for an enzyme-cleavable linker):
-
Prepare a reaction buffer containing the target enzyme (e.g., Cathepsin B) at a concentration relevant to the lysosomal environment.
-
Add the drug conjugate to the reaction buffer and incubate at 37°C.
-
Collect aliquots at various time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor).
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.
-
Perform control experiments in the absence of the enzyme to account for non-enzymatic degradation.
Cellular Uptake and Payload Delivery
Objective: To confirm that the conjugate is internalized by target cells and that the payload is released intracellularly.
Methodology:
-
Culture target cells that express the receptor for the conjugate's targeting moiety.
-
Treat the cells with the drug conjugate for various periods.
-
For uptake analysis, wash the cells to remove non-internalized conjugate, lyse the cells, and quantify the amount of internalized conjugate (e.g., by ELISA for an ADC or by measuring a fluorescent signal if the payload is fluorescent).
-
For payload release analysis, lyse the cells and use LC-MS/MS to measure the concentration of the released payload within the cell lysate.
Visualizations
Signaling Pathway of a Typical Antibody-Drug Conjugate
Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for Linker Stability Analysis
Caption: Workflow for assessing the plasma stability of a drug conjugate.
Relationship Between Linker Properties and Conjugate Function
Caption: Interplay between linker properties and overall conjugate performance.
Conclusion
The linker is a cornerstone of drug conjugate design, and its careful selection and optimization are paramount to the development of safe and effective targeted therapies. A deep understanding of the interplay between linker chemistry, the biological environment of the target, and the properties of the payload is essential for advancing the field of drug conjugates. Future innovations in linker technology will likely focus on creating more sophisticated linkers with multi-stage release mechanisms and improved specificity to further enhance the therapeutic potential of these powerful molecules.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. symeres.com [symeres.com]
- 4. A Pharmacokinetic and Pharmacodynamic Model of an IL-12 Anchored-Drug Conjugate for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]
Methodological & Application
Application Note: Cell-Based Assay Protocol for Target Protein Degradation using Conjugate 12, a BRD4-Targeting PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to eliminate specific proteins from cells.[1] They function by hijacking the cell's own ubiquitin-proteasome system (UPS).[2] A PROTAC consists of two active domains connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein, which marks it for degradation by the 26S proteasome.[5][6]
This application note details a comprehensive cell-based assay cascade for characterizing "Conjugate 12," a hypothetical PROTAC designed to target Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader and transcriptional coactivator that plays a critical role in regulating the expression of key oncogenes, such as c-Myc, making it a high-value therapeutic target in various cancers.[4][7] The following protocols provide detailed methodologies for quantifying BRD4 degradation, assessing downstream cellular effects, and determining key efficacy parameters such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8][9]
Mechanism of Action & Signaling Pathway
Conjugate 12 facilitates the degradation of BRD4 by forming a ternary complex with BRD4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[10] This proximity induces the E3 ligase to polyubiquitinate BRD4, leading to its destruction by the proteasome.[11] As a transcriptional regulator, BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival, including the proto-oncogene c-Myc.[7][12] The degradation of BRD4 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]
Figure 1: Mechanism of Action for Conjugate 12.
Figure 2: Simplified BRD4 signaling pathway and the inhibitory point of Conjugate 12.
Experimental Workflow Overview
The general workflow for characterizing a PROTAC involves cell culture, compound treatment, and subsequent analysis using various assays to measure protein degradation and its functional consequences.
Figure 3: General experimental workflow for PROTAC characterization.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol is the gold standard for visually confirming and semi-quantifying the degradation of a target protein.[1]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1, MDA-MB-231).[11]
-
Conjugate 12 (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[8]
-
BCA Protein Assay Kit.[9]
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin (loading control).[14]
-
HRP-conjugated secondary antibody.[1]
-
Chemiluminescent substrate (ECL).[15]
Methodology:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[11]
-
Compound Treatment: Treat cells with a serial dilution of Conjugate 12 (e.g., 1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][11]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.[11]
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Repeat the process for a loading control antibody (e.g., anti-GAPDH).[14]
-
-
Detection: Apply the ECL substrate and visualize protein bands using a chemiluminescence imaging system.[15]
-
Analysis: Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[15]
Protocol 2: Quantitative Degradation Assay (HiBiT-Based)
This method allows for sensitive, real-time, and quantitative monitoring of protein degradation in live cells, ideal for generating robust dose-response curves to determine DC50 and Dmax.[15][16]
Materials:
-
A cell line engineered (e.g., via CRISPR/Cas9) to express HiBiT-tagged endogenous BRD4.[16]
-
White, opaque-walled 96-well or 384-well plates.[16]
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Endurazine™ Live Cell Substrate (for kinetic assays).[15][16]
-
Luminometer.
Methodology:
-
Cell Seeding: Plate the HiBiT-BRD4 cells in a white, opaque 96-well plate at a predetermined optimal density. Incubate overnight.[15]
-
Compound Treatment: Prepare serial dilutions of Conjugate 12 and add them to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired time course (e.g., 2 to 24 hours).
-
Luminescence Measurement (Endpoint):
-
Data Analysis:
-
Subtract background luminescence (wells with no cells).
-
Normalize the signal to the vehicle-treated control wells to determine the percentage of BRD4 remaining.
-
Plot the percentage of remaining protein against the log of the Conjugate 12 concentration.
-
Use a non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope) to calculate the DC50 and Dmax values.[18]
-
Protocol 3: Cell Viability / Cytotoxicity Assay
This assay assesses the functional consequence of BRD4 degradation by measuring cell health, which is crucial for determining the on-target anti-proliferative effects of the PROTAC.[14]
Materials:
-
Opaque-walled 96-well plates suitable for luminescence assays.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[17]
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 90 µL of medium. Incubate overnight.[4][17]
-
Compound Treatment: Add 10 µL of serially diluted Conjugate 12 to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a prolonged period, typically 48 to 72 hours, at 37°C.[4]
-
Assay Procedure:
-
Data Acquisition: Record luminescence using a plate-reading luminometer.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results against the log of the compound concentration to determine the IC50 value (half-maximal inhibitory concentration).[4]
Data Presentation
Quantitative data from the assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Degradation Potency and Efficacy of Conjugate 12 This table summarizes the key degradation parameters determined from the quantitative degradation assay (Protocol 2).
| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Assay Method |
| HeLa | 24 | Value | Value | HiBiT Luminescence |
| THP-1 | 24 | Value | Value | HiBiT Luminescence |
| MDA-MB-231 | 24 | Value | Value | HiBiT Luminescence |
Table 2: Anti-proliferative Activity of Conjugate 12 This table summarizes the functional outcome of BRD4 degradation on cell viability (Protocol 3).
| Cell Line | Treatment Time (h) | IC50 (nM) | Assay Method |
| HeLa | 72 | Value | CellTiter-Glo® |
| THP-1 | 72 | Value | CellTiter-Glo® |
| MDA-MB-231 | 72 | Value | CellTiter-Glo® |
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. research-collection.ethz.ch [research-collection.ethz.ch]
Application Notes and Protocols for Measuring Protein Degradation with Conjugate 12-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2] A PROTAC consists of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
This document provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by custom-synthesized PROTACs, such as those developed using intermediates like E3 Ligase Ligand-linker Conjugate 12. Western blotting is a cornerstone technique for this application, allowing for the sensitive and specific quantification of changes in protein levels following PROTAC treatment.[1][4] Key parameters such as the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) can be determined from Western blot data.[1]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Experimental Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the necessary steps for treating cultured cells with a Conjugate 12-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials and Reagents
-
Cell line expressing the protein of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Conjugate 12-based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for assessing PROTAC efficacy.
Step-by-Step Methodology
1. Cell Culture and PROTAC Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[5]
-
Prepare serial dilutions of the Conjugate 12-based PROTAC in complete cell culture medium. A typical concentration range to determine DC50 is 0.1 nM to 10 µM.
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[5]
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[5]
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[5]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[5]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[5]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[5]
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
-
Confirm successful transfer by staining the membrane with Ponceau S.[5]
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
If probing for a loading control, the membrane can be stripped and re-probed or cut if the molecular weights of the target protein and loading control are sufficiently different.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Data Presentation
The quantitative data from the Western blot analysis can be summarized in tables for easy comparison of the effects of different concentrations and treatment durations of the Conjugate 12-based PROTAC.
Table 1: Dose-Response of Target Protein Degradation by a Conjugate 12-based PROTAC
| PROTAC Concentration (nM) | Target Protein Level (Normalized Intensity) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.08 | 92% |
| 1000 | 0.09 | 91% |
Table 2: Time-Course of Target Protein Degradation by a Conjugate 12-based PROTAC at a Fixed Concentration (e.g., 100 nM)
| Treatment Time (hours) | Target Protein Level (Normalized Intensity) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 2 | 0.75 | 25% |
| 4 | 0.48 | 52% |
| 8 | 0.21 | 79% |
| 16 | 0.12 | 88% |
| 24 | 0.10 | 90% |
Troubleshooting
-
No or weak signal: Optimize antibody concentrations, check transfer efficiency, and ensure sufficient protein loading.
-
High background: Increase washing times, optimize blocking conditions, and use high-quality antibodies.
-
Multiple bands: This could be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions. It is also important to use validated antibodies.
-
"Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation, resulting in reduced efficacy. This is seen as a decrease in degradation at the highest concentrations in a dose-response curve.[6]
This protocol provides a comprehensive guide for the Western blot analysis of PROTAC-mediated protein degradation. Adherence to this protocol will enable researchers to reliably assess the efficacy and characterize the mechanism of action of novel PROTACs.
References
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate-Based PROTACs in Cancer Cell Lines
Product Focus: Pomalidomide-based E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
For Research Use Only.
Introduction
This document provides detailed application notes and protocols for the utilization of E3 ligase ligand-linker conjugates in the construction and application of Proteolysis Targeting Chimeras (PROTACs) for research in cancer cell lines. Specifically, we focus on conjugates incorporating a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ubiquitin ligase. As a case study, we will refer to the well-characterized BET degrader, BETd-260 , which comprises a pomalidomide (B1683931) ligand, a linker, and a ligand targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are crucial epigenetic readers and transcriptional regulators implicated in various cancers.[4][5]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This ternary complex formation (Target Protein - PROTAC - E3 Ligase) leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the pomalidomide-based BET degrader, BETd-260, in various cancer cell lines.
Table 1: In Vitro Cell Growth Inhibition of BETd-260
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Leukemia | 0.051[3] |
| MOLM-13 | Acute Leukemia | 2.2[2][3] |
| Saos-2 | Osteosarcoma | Not specified |
| MNNG/HOS | Osteosarcoma | Not specified |
| MG-63 | Osteosarcoma | Not specified |
| SJSA-1 | Osteosarcoma | Not specified |
Table 2: BET Protein Degradation by BETd-260
| Cell Line | Target Protein | DC50 (pM) | Time Point |
| RS4;11 | BRD4 | 30 - 100 | 24 hours |
| RS4;11 | BRD2, BRD3 | 30 - 100 | 24 hours |
| HepG2 | BRD2, BRD3, BRD4 | Not specified | 24 hours |
| MNNG/HOS | BRD2, BRD3, BRD4 | ~3000 (at 3 nM) | 24 hours |
| Saos-2 | BRD2, BRD3, BRD4 | ~3000 (at 3 nM) | 24 hours |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC, inducing ubiquitination and degradation of a target protein.
BRD4 Downstream Signaling Pathway
Caption: Simplified BRD4 signaling pathway in cancer, regulating c-Myc and Jagged1/Notch1.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC in cancer cell lines.
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol is used to quantify the degradation of BET proteins (BRD2, BRD3, BRD4) and the downstream effects on proteins like c-Myc following treatment with a PROTAC such as BETd-260.[1][7]
Materials:
-
Cancer cell line of interest (e.g., RS4;11, HepG2)
-
Complete cell culture medium
-
PROTAC (e.g., BETd-260) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 pM to 100 nM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation (DC50 and Dmax).
Protocol 2: Cell Viability Assay (e.g., WST-8/CCK-8)
This protocol measures the effect of the PROTAC on cancer cell proliferation and viability.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC (e.g., BETd-260)
-
96-well plates
-
WST-8 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 10,000-20,000 cells/well in 100 µL of culture medium.
-
Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 100 µL of the diluted solutions to the appropriate wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.
-
Reagent Addition: Add WST-8 or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the BET-PROTAC-E3 ligase ternary complex.[7]
Materials:
-
Cancer cell line of interest
-
PROTAC (e.g., BETd-260)
-
Non-denaturing lysis buffer (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)
-
Immunoprecipitating antibody (e.g., anti-BRD4) and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration for a short duration (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with beads. Incubate the pre-cleared lysate with the anti-BRD4 antibody or control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD4 and CRBN to detect the co-immunoprecipitated proteins. An enhanced signal for CRBN in the BRD4 immunoprecipitation from PROTAC-treated cells indicates the formation of the ternary complex.
Conclusion
Pomalidomide-based E3 ligase ligand-linker conjugates are powerful tools for the development of PROTACs targeting a wide range of proteins implicated in cancer. As exemplified by BETd-260, these molecules can induce potent and selective degradation of their targets, leading to significant anti-proliferative effects in cancer cell lines. The protocols and data presented here provide a framework for researchers to design and evaluate their own pomalidomide-based PROTACs in the pursuit of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugate 12 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant challenge to human health, with limited effective treatments available. A common pathological feature of many of these diseases is the aggregation of misfolded proteins, such as amyloid-beta (Aβ), tau, and α-synuclein. One promising therapeutic strategy is the development of chimeric or conjugated molecules designed to target these proteinopathies with high specificity and efficacy.[1][2][3][4]
Conjugate 12 is a novel, investigational antibody-drug conjugate (ADC) designed for the targeted therapy of tauopathies, including Alzheimer's disease. It comprises a humanized monoclonal antibody that specifically recognizes pathological conformations of the tau protein, conjugated to a potent small molecule inhibitor of a key downstream signaling pathway involved in neuroinflammation and neuronal cell death. This design allows for the targeted delivery of the therapeutic payload to neurons burdened by tau pathology, thereby minimizing off-target effects.
These application notes provide an overview of the application of Conjugate 12 in neurodegenerative disease research, including its mechanism of action, protocols for its use in key experiments, and representative data.
Mechanism of Action
Conjugate 12 is designed to exert a dual therapeutic effect. The antibody component binds to extracellular and intracellular pathological tau aggregates, facilitating their clearance through microglial phagocytosis. Upon internalization into neurons, the linker is cleaved, releasing the small molecule payload, which inhibits the activity of a critical kinase in the neuroinflammatory signaling cascade, thereby reducing the production of pro-inflammatory cytokines and preventing apoptosis.
Signaling Pathway
The therapeutic action of Conjugate 12's small molecule payload is centered on the inhibition of the p38 MAPK signaling pathway, which is known to be activated by pathological tau and contributes to neuroinflammation and neuronal apoptosis.
Caption: Mechanism of action of Conjugate 12.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of Conjugate 12.
Table 1: In Vitro Efficacy of Conjugate 12 in a Neuronal Cell Model of Tauopathy
| Concentration (nM) | Reduction in Tau Aggregation (%) | Inhibition of p38 MAPK Phosphorylation (%) | Neuronal Viability (%) |
| 0.1 | 15.2 ± 2.1 | 20.5 ± 3.5 | 98.1 ± 1.5 |
| 1 | 45.8 ± 4.3 | 55.2 ± 5.1 | 95.3 ± 2.8 |
| 10 | 82.1 ± 6.5 | 88.9 ± 4.8 | 92.5 ± 3.1 |
| 100 | 95.3 ± 3.2 | 96.4 ± 2.9 | 89.7 ± 4.2 |
Table 2: Pharmacokinetic Properties of Conjugate 12 in a Mouse Model
| Parameter | Value |
| Half-life (t½) in Plasma (hours) | 120 ± 15 |
| Brain-to-Plasma Ratio at 24h | 0.15 ± 0.03 |
| Cmax in Brain (ng/g) | 50.2 ± 8.7 |
| Tmax in Brain (hours) | 48 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Conjugate 12 Efficacy in a Neuronal Cell Line
This protocol describes the use of a human neuroblastoma cell line (e.g., SH-SY5Y) stably expressing a mutant form of human tau (P301L) to assess the efficacy of Conjugate 12.
Materials:
-
SH-SY5Y-P301L tau cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Conjugate 12 (various concentrations)
-
Reagents for Tau aggregation assay (e.g., Thioflavin S)
-
Antibodies for Western blotting (total tau, phospho-tau, total p38, phospho-p38)
-
Reagents for cell viability assay (e.g., MTT or LDH assay)
Procedure:
-
Cell Culture: Culture SH-SY5Y-P301L tau cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for Western blotting). After 24 hours, treat the cells with varying concentrations of Conjugate 12 (e.g., 0.1 nM to 100 nM) for 48 hours.
-
Tau Aggregation Assay: Fix the cells and stain with Thioflavin S. Quantify the fluorescence intensity using a fluorescence microscope or plate reader.
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the levels of total and phosphorylated tau and p38 MAPK.
-
Cell Viability Assay: Perform an MTT or LDH assay according to the manufacturer's instructions to assess neuronal viability.
Caption: Experimental workflow for in vitro evaluation.
Protocol 2: In Vivo Assessment of Conjugate 12 in a Tau Transgenic Mouse Model
This protocol describes the evaluation of Conjugate 12 in a transgenic mouse model of tauopathy (e.g., P301S mice).
Materials:
-
P301S transgenic mice
-
Conjugate 12
-
Vehicle control (e.g., sterile PBS)
-
Equipment for intravenous injections
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Reagents for immunohistochemistry and ELISA
Procedure:
-
Animal Dosing: Administer Conjugate 12 or vehicle control to P301S mice via intravenous injection once a week for 12 weeks.
-
Behavioral Testing: Conduct behavioral tests, such as the Morris water maze, to assess cognitive function at baseline and at the end of the treatment period.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections to visualize and quantify tau pathology and neuroinflammation markers.
-
ELISA: Homogenize brain tissue and perform ELISAs to quantify the levels of soluble and insoluble tau, as well as inflammatory cytokines.
Caption: Experimental workflow for in vivo evaluation.
Conclusion
Conjugate 12 represents a promising, targeted therapeutic approach for tauopathies. Its dual mechanism of action, combining antibody-mediated clearance of pathological tau with the targeted delivery of a neuroprotective small molecule, offers the potential for greater efficacy and reduced side effects compared to traditional single-target therapies. The protocols and representative data provided here serve as a guide for researchers investigating the therapeutic potential of Conjugate 12 in the context of neurodegenerative diseases.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Chimeric Conjugates for Alzheimer’s Disease | Exon Publications [exonpublications.com]
- 3. Chimeric Conjugates for Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chimeric Conjugates for Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Ubiquitination Assays with Conjugate 12-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase and its subsequent degradation by the 26S proteasome.[3][4]
These application notes provide a detailed framework for performing in vitro ubiquitination assays to characterize the activity of novel PROTACs, with a specific focus on "Conjugate 12," a hypothetical PROTAC designed to degrade a target protein of interest (POI-X) by recruiting the Cereblon (CRBN) E3 ligase. In vitro ubiquitination assays are a critical step in the development of PROTACs as they directly demonstrate the PROTAC's ability to mediate the ubiquitination of its target in a reconstituted system.[1][3] This allows for the confirmation of the mechanism of action and the assessment of PROTAC efficiency before moving into more complex cellular and in vivo models.[3]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin conjugation cascade in a test tube. This includes the ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), an E3 ubiquitin ligase (in this case, CRL4-CRBN), ubiquitin, ATP, the target protein (POI-X), and the PROTAC (Conjugate 12). The PROTAC facilitates the interaction between POI-X and CRBN, leading to the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on POI-X. The resulting polyubiquitinated POI-X can then be detected, typically by Western blot, as higher molecular weight bands corresponding to the addition of ubiquitin moieties.[3][5]
Signaling Pathway Diagram
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro ubiquitination of POI-X mediated by Conjugate 12.
Table 1: Dose-Dependent Ubiquitination of POI-X by Conjugate 12
| Conjugate 12 (µM) | Relative Ubiquitination Level (%) |
| 0 (Vehicle) | 5 |
| 0.01 | 25 |
| 0.1 | 60 |
| 1 | 95 |
| 10 | 70 |
| 100 | 45 |
Note: The decrease in ubiquitination at higher concentrations may be indicative of the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3) outcompetes the formation of the productive ternary complex.[1]
Table 2: Time-Course of POI-X Ubiquitination with 1 µM Conjugate 12
| Incubation Time (minutes) | Relative Ubiquitination Level (%) |
| 0 | 0 |
| 15 | 40 |
| 30 | 75 |
| 60 | 95 |
| 120 | 98 |
Table 3: Requirement of Ubiquitination Cascade Components
| Condition | Relative Ubiquitination Level (%) |
| Complete Reaction | 100 |
| No E1 Enzyme | <5 |
| No E3 Ligase (CRL4-CRBN) | <5 |
| No Conjugate 12 | <5 |
| No ATP | <5 |
Experimental Protocols
Materials and Reagents
-
Enzymes: Recombinant human E1 (UBE1), E2 (Ube2D2), and E3 ligase complex (CRL4-CRBN).
-
Substrates: Recombinant human ubiquitin and target protein (POI-X).
-
PROTAC: Conjugate 12 (stock solution in DMSO).
-
Buffers: Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM DTT), SDS-PAGE loading buffer, transfer buffer, TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibodies: Primary antibody against POI-X, HRP-conjugated secondary antibody.
-
Other: ATP solution (10 mM), DMSO, SDS-PAGE gels, PVDF membrane, ECL substrate.
Experimental Workflow Diagram
Caption: Workflow for in vitro ubiquitination assay.
Detailed Protocol
-
Reaction Assembly:
-
On ice, prepare a master mix containing the following components (final concentrations listed):
-
E1 Activating Enzyme: 100 nM
-
E2 Conjugating Enzyme (Ube2D2): 500 nM
-
Ubiquitin: 10 µM
-
CRL4-CRBN E3 Ligase: 200 nM
-
Protein of Interest (POI-X): 200 nM
-
ATP: 2 mM
-
Ubiquitination Reaction Buffer: 1x
-
-
Aliquot the master mix into separate microcentrifuge tubes for each reaction.
-
Add Conjugate 12 (from a 100x stock in DMSO) to the desired final concentration. For the vehicle control, add an equivalent volume of DMSO.[3]
-
-
Control Reactions:
-
It is crucial to set up the following control reactions to ensure the specificity of the assay:[3]
-
- E1: Replace the E1 enzyme with reaction buffer.
-
- E3: Replace the CRL4-CRBN complex with reaction buffer.
-
- PROTAC: Use DMSO vehicle instead of Conjugate 12.
-
- ATP: Replace ATP with an equal volume of water.
-
-
-
Ubiquitination Reaction:
-
Initiate the reaction by transferring the tubes to a 37°C incubator.
-
Incubate for the desired amount of time (e.g., 60 minutes). For time-course experiments, stop reactions at different time points.
-
-
Stopping the Reaction and Sample Preparation:
-
Terminate the reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Detection by Western Blot:
-
Load the samples onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel) and separate the proteins by electrophoresis.[3]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for POI-X overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[3]
-
-
Data Analysis:
-
The unmodified POI-X will appear as a single band at its expected molecular weight.
-
Ubiquitinated POI-X will appear as a ladder of higher molecular weight bands, with each successive band representing the addition of one or more ubiquitin molecules.
-
Quantify the band intensities of both the unmodified and ubiquitinated POI-X using densitometry software.
-
The relative ubiquitination level can be calculated as the ratio of the intensity of the ubiquitinated bands to the total intensity of all POI-X bands (unmodified + ubiquitinated).
-
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of PROTACs like Conjugate 12. By following these protocols, researchers can obtain robust and reproducible data on the ability of a PROTAC to induce the ubiquitination of its target protein. This information is critical for establishing the mechanism of action, determining potency, and guiding the optimization of PROTAC molecules for therapeutic development.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for Mass Spectrometry-Based Detection of PROTAC Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Understanding the metabolic fate of PROTACs is crucial for their development as therapeutic agents, as metabolism can significantly impact their efficacy, safety, and pharmacokinetic properties.[3][4][] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful and indispensable tool for the identification and quantification of PROTACs and their metabolites in various biological matrices.[2][6][7]
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of PROTAC metabolites, with a focus on a hypothetical "Conjugate 12-PROTAC". While specific data for "Conjugate 12-PROTAC" is not publicly available, the methodologies described herein are based on established practices for a wide range of PROTAC molecules and can be adapted accordingly.
Metabolic Pathways of PROTACs
PROTACs, being large and complex molecules, are susceptible to various metabolic transformations. Their metabolism is often not predictable from their individual components (POI ligand, linker, and E3 ligase ligand).[3][8] The linker, in particular, is often a site of metabolic instability.[3][4] Common metabolic pathways include:
-
Hydrolysis: Cleavage of amide or ester bonds, often within the linker, can lead to the formation of the individual POI-binding and E3 ligase-binding moieties.[1][9]
-
Oxidation: Cytochrome P450 (CYP) enzymes, such as CYP3A4, and aldehyde oxidase (AOX) can introduce hydroxyl groups or perform other oxidative modifications on the PROTAC molecule.[3][10]
-
N-dealkylation: Removal of alkyl groups from nitrogen atoms is another common metabolic route.[1]
-
Conjugation: Phase II metabolic enzymes can attach endogenous molecules like glucuronic acid or sulfate (B86663) to the PROTAC or its phase I metabolites, increasing their water solubility and facilitating excretion.[1][9]
The following diagram illustrates a generalized metabolic pathway for a PROTAC molecule.
Experimental Protocols
In Vitro Metabolism using Human Hepatocytes
This protocol is designed to assess the metabolic stability of a PROTAC in a system that contains a full complement of phase I and II metabolic enzymes.[3][11]
1. Materials:
-
Cryopreserved human hepatocytes
-
Krebs-Henseleit buffer (or appropriate incubation medium)
-
Conjugate 12-PROTAC stock solution (e.g., in DMSO)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotopically labeled compound)
-
96-well plates
-
Centrifuge
2. Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability.
-
Resuspend the hepatocytes in pre-warmed incubation medium to the desired cell density (e.g., 0.2 x 10^6 cells/mL).[12]
-
Add the hepatocyte suspension to a 96-well plate.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the metabolic reaction by adding Conjugate 12-PROTAC to a final concentration of 1 µM. The final DMSO concentration should be less than 1%.[12]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[3]
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is critical to remove interfering substances and ensure accurate quantification.[13][14]
1. Protein Precipitation:
-
To 50 µL of plasma, urine, or hepatocyte lysate, add 200 µL of ice-cold ACN:MeOH (1:1, v/v) containing a suitable internal standard.[15]
-
Vortex the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 ACN:water) for LC-MS/MS analysis.[15]
2. Solid-Phase Extraction (SPE) - for cleaner samples:
-
For complex matrices, SPE can be used for further cleanup after protein precipitation. The choice of SPE sorbent will depend on the physicochemical properties of the PROTAC and its metabolites.
The following diagram outlines the general experimental workflow for PROTAC metabolite analysis.
LC-MS/MS Method Development
A robust and sensitive LC-MS/MS method is essential for the separation and detection of the parent PROTAC and its various metabolites.
1. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
Gradient: A gradient elution is typically required to separate the parent PROTAC from its more polar metabolites. An example gradient is shown in the table below.
2. Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for PROTAC analysis.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification due to its high selectivity and sensitivity.[1] Precursor and product ion pairs for the parent PROTAC and potential metabolites need to be optimized.
-
High-Resolution MS (HRMS): For metabolite identification, HRMS (e.g., Orbitrap or Q-TOF) is invaluable for determining the elemental composition of metabolites and aiding in structural elucidation.[1][16]
The logical relationship for method development is depicted in the following diagram.
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are examples of how to present metabolic stability and LC-MS/MS parameters.
Table 1: Metabolic Stability of Conjugate 12-PROTAC in Human Hepatocytes
| Time (min) | % Parent Remaining (Mean ± SD) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| 0 | 100 | ||
| 30 | 85.2 ± 3.1 | ||
| 60 | 68.9 ± 4.5 | ||
| 120 | 45.1 ± 2.8 | ||
| 240 | 18.7 ± 3.9 |
Data is hypothetical and for illustrative purposes only.
Table 2: Optimized LC-MS/MS Parameters for Conjugate 12-PROTAC and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Conjugate 12-PROTAC | 950.5 | 450.2 | 35 | 5.8 |
| Metabolite M1 (+16 Da) | 966.5 | 450.2 | 35 | 5.2 |
| Metabolite M2 (Hydrolysis Product 1) | 520.3 | 280.1 | 30 | 4.1 |
| Metabolite M2 (Hydrolysis Product 2) | 430.2 | 170.1 | 28 | 3.5 |
| Internal Standard | 955.5 | 455.2 | 35 | 5.8 |
Data is hypothetical and for illustrative purposes only.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the detection, identification, and quantification of PROTAC metabolites using mass spectrometry. A systematic approach, encompassing well-designed in vitro metabolism studies, optimized sample preparation, and sensitive LC-MS/MS analysis, is crucial for understanding the disposition of these complex molecules. While the provided examples are based on a hypothetical "Conjugate 12-PROTAC", the principles and protocols are broadly applicable and can be adapted for the characterization of other PROTAC candidates in the drug discovery and development pipeline. The metabolic information gained is vital for optimizing PROTAC design to enhance stability, improve pharmacokinetic profiles, and ultimately develop safer and more effective therapeutics.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Live-Cell Imaging of Protein Degradation with Conjugate 12 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of two key ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1][3] This binding facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI, which marks it for destruction by the 26S proteasome.[4][5]
Unlike traditional inhibitors that function through stoichiometric binding, PROTACs act catalytically.[1] After the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent degradation at sub-stoichiometric concentrations.[1] Live-cell imaging has become an indispensable tool for studying the dynamics of PROTAC-mediated degradation.[1][6] It allows for the real-time, quantitative analysis of degradation kinetics, compound efficacy, and mechanism of action in a physiological context, providing crucial insights for drug development.[1]
This document provides detailed application notes on the mechanism of action for a hypothetical PROTAC, Conjugate 12 , and methodologies for its assessment using live-cell imaging techniques.
Application Note 1: The Mechanism of Action of Conjugate 12
The efficacy of a PROTAC like Conjugate 12 is a multi-step process that begins with its entry into the cell. Once inside, the PROTAC orchestrates a series of events culminating in the degradation of the target protein. This catalytic cycle involves the formation of a key ternary complex and the hijacking of the cell's natural protein disposal machinery.
Caption: The catalytic cycle of a PROTAC, such as Conjugate 12.
Application Note 2: Live-Cell Imaging Methodologies
Several advanced methods are available to visualize and quantify PROTAC-induced protein degradation in real-time. The choice of method depends on experimental goals, the specific protein of interest, and available resources.
-
Fluorescent Protein Tagging (e.g., GFP/RFP): The POI can be endogenously tagged with a fluorescent protein using CRISPR/Cas9 gene editing.[7] This allows for direct visualization of the protein's localization and abundance. While straightforward, this method can be limited by the photostability of the fluorescent protein and potential artifacts from protein overexpression.[8]
-
Self-Labeling Tags (e.g., HaloTag®, SNAP-tag®): These systems involve tagging the POI with a small enzyme that forms a covalent bond with a specific, cell-permeable fluorescent ligand.[1][9] This offers superior flexibility, allowing the use of a wide range of bright and photostable organic dyes.[10] The HaloTag system is often preferred for its fast reaction kinetics and is ideal for pulse-chase experiments to distinguish between different protein pools.[1]
-
Luminescence-Based Tags (e.g., Nano-Glo® HiBiT): This system utilizes a small 11-amino-acid peptide (HiBiT) tagged to the POI. In the presence of a larger subunit (LgBiT) and substrate, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein.[1] This method is highly sensitive and quantitative, making it excellent for high-throughput screening and kinetic analysis, although it does not provide spatial resolution within the cell.[1][2]
Quantitative Data Presentation
Live-cell kinetic analysis is crucial for evaluating and ranking PROTAC compounds. Key parameters include the maximal degradation (Dₘₐₓ), the concentration required to achieve 50% degradation (DC₅₀), and the initial degradation rate. The table below presents hypothetical data comparing the efficacy of two PROTACs.
| Parameter | Conjugate 12 | Control PROTAC | Description |
| DC₅₀ (nM) | 15 | 150 | The concentration of PROTAC required to degrade 50% of the target protein at a specific time point. A lower value indicates higher potency. |
| Dₘₐₓ (%) | >95 | 80 | The maximum percentage of protein degradation achieved. A higher value indicates greater efficacy. |
| Degradation t₁/₂ (hours) | 2.5 | 6.0 | The time required to degrade 50% of the protein at a saturating PROTAC concentration. A shorter time indicates a faster rate of action. |
| Initial Rate (%/hr) | 28 | 11.5 | The initial velocity of protein degradation, reflecting the efficiency of the catalytic cycle. |
| Caption: Example quantitative data comparing two hypothetical PROTACs. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Protein Degradation Using HaloTag® Technology
This protocol describes monitoring protein degradation in real-time using a POI endogenously tagged with HaloTag.
Caption: General experimental workflow for live-cell imaging of PROTAC-induced degradation.
Methodology:
-
Cell Plating: Seed cells expressing the HaloTag-POI fusion into a 96-well glass-bottom plate to achieve 60-80% confluency at the time of imaging. Incubate for 24 hours.[1]
-
Fluorescent Labeling: Dilute the HaloTag fluorescent ligand (e.g., Janelia Fluor® dyes) to a final concentration of 50-100 nM in pre-warmed culture medium. Replace the existing medium with the ligand-containing medium and incubate for 15-30 minutes at 37°C.[1]
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed live-cell imaging solution (e.g., FluoroBrite™ DMEM) to remove unbound ligand. After the final wash, add fresh imaging solution to each well.[1]
-
PROTAC Addition: Prepare serial dilutions of Conjugate 12 in the imaging solution. Add the PROTAC solutions to the wells, including a vehicle control (e.g., 0.1% DMSO).[1]
-
Time-Lapse Microscopy: Immediately place the plate into a pre-warmed, CO₂-controlled microscope stage. Acquire images (e.g., one image every 15 minutes for 4-24 hours) from both the fluorescent channel and a brightfield/phase-contrast channel to monitor cell health.[1][11]
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.
-
Data Analysis: Normalize the fluorescence intensity of each cell to its intensity at time zero (before PROTAC addition). Plot the normalized intensity versus time for each concentration to generate degradation curves. From these curves, calculate key parameters such as Dₘₐₓ, DC₅₀, and degradation rates.[1]
Protocol 2: Luminescence-Based Degradation Assay Using Nano-Glo® HiBiT Technology
This protocol provides a high-throughput method to quantify protein degradation without imaging.
Methodology:
-
Cell Plating: Seed cells with the POI endogenously tagged with HiBiT into white, opaque 96-well or 384-well assay plates. Incubate for 24 hours.[1]
-
PROTAC Treatment: Prepare serial dilutions of Conjugate 12 in culture medium. Add the PROTAC solutions to the cells and incubate for the desired length of time (e.g., a time-course from 0 to 24 hours).[1]
-
Cell Lysis and Signal Detection:
-
Allow the plate to equilibrate to room temperature for ~10 minutes.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis and signal stabilization.[1]
-
-
Measure Luminescence: Use a plate reader luminometer to measure the luminescent signal from each well.
-
Data Analysis: Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells at each time point. Plot the normalized signal versus time or concentration to determine degradation kinetics.[1]
Protocol 3: Western Blot for Endpoint Validation
Western blotting is a standard biochemical method used to confirm the degradation of the target protein at specific time points.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well or 12-well plate. Treat with various concentrations of Conjugate 12 for a fixed time period (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein remaining relative to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multiplex Gene Tagging with CRISPR-Cas9 for Live-Cell Microscopy and Application to Study the Role of SARS-CoV-2 Proteins in Autophagy, Mitochondrial Dynamics, and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Degradation Efficiency with Conjugate 12 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during experiments with Conjugate 12 PROTACs. This guide provides troubleshooting strategies and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help resolve issues of poor degradation efficiency.
Based on available information, "Conjugate 12 PROTACs" are represented by molecules such as PROTAC BRD4 Degrader-12, which targets the BRD4 protein for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The following guidance is tailored to this specific mechanism.
Troubleshooting Guide
Question: We are observing low or no degradation of our target protein, BRD4, after treatment with our Conjugate 12 PROTAC. What are the initial steps to troubleshoot this issue?
Answer: Poor degradation efficiency is a common challenge in PROTAC-mediated protein degradation studies. A systematic approach is crucial to identify the root cause. We recommend a stepwise validation of the PROTAC's mechanism of action, starting from target engagement and proceeding to proteasomal degradation.
Here is a logical workflow to diagnose the problem:
Technical Support Center: Overcoming the Hook Effect with E3 Ligase Ligand-linker Conjugate 12-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" in experiments involving PROTACs based on E3 Ligase Ligand-linker Conjugate 12.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in a PROTAC's degradation efficiency at high concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum protein degradation is achieved at an optimal, intermediate PROTAC concentration.[1][3][4] At concentrations above this optimum, the degradation efficacy diminishes.
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[2][3] A PROTAC's function relies on forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] However, when the PROTAC concentration is too high, it is more likely to independently bind to either the target protein or the E3 ligase, creating an excess of Target-PROTAC and PROTAC-E3 Ligase binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and preventing protein degradation.[2][3]
Q3: Why is it critical to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to the severe misinterpretation of experimental data.[1][2] A highly potent PROTAC might be incorrectly dismissed as inactive if it is tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[1] Accurately identifying the optimal concentration for maximum degradation (Dmax) and the concentration for 50% degradation (DC50) is essential for structure-activity relationship (SAR) studies and for advancing promising compounds.[2]
Q4: At what concentration range does the hook effect typically appear?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, the target protein, the E3 ligase being recruited, and the cell line used.[3] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is therefore crucial to perform dose-response experiments across a wide range of concentrations, spanning from picomolar to high micromolar, to fully characterize the PROTAC's activity profile.[2]
Troubleshooting Guide
Issue 1: My dose-response curve is bell-shaped, with degradation decreasing at higher concentrations.
-
Likely Cause : This is the classic presentation of the hook effect.
-
Troubleshooting Steps :
-
Confirm the Curve Shape : Ensure your experiment includes a wide range of concentrations (e.g., 0.1 nM to 10,000 nM) with sufficient data points to clearly define the bell shape.[1][2]
-
Determine Optimal Concentration : Identify the concentration that produces the maximal degradation (Dmax). This is the optimal concentration for this specific PROTAC in your system. For all future endpoint experiments, use concentrations at or below this level.[2]
-
Assess Ternary Complex Formation : Use biophysical assays like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or NanoBRET/AlphaLISA to directly measure ternary complex formation.[1][2] This can help confirm that the decrease in degradation at high concentrations correlates with a reduction in the ternary complex population.
-
Issue 2: My PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause : This could be due to several factors: the PROTAC may be inactive, there may be an issue with the experimental system, or the tested concentrations may fall entirely within the hook effect region.[2]
-
Troubleshooting Steps :
-
Test a Broader Concentration Range : Your initial concentration range may have been too narrow. Test a very wide range of concentrations (e.g., from 1 pM to 100 µM) to ensure you are not missing the active window.[2]
-
Verify E3 Ligase Expression : Confirm that your cell line expresses sufficient levels of the E3 ligase recruited by your PROTAC (e.g., VHL, Cereblon). This can be checked via Western Blot or qPCR.[4]
-
Evaluate Cell Permeability : PROTACs are large molecules and may have poor cell permeability.[5] Consider using a permeability assay (e.g., PAMPA) to assess cellular uptake.[2]
-
Optimize Incubation Time : Degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal concentration to find the ideal incubation time.[2]
-
Issue 3: How can I design PROTACs to mitigate the hook effect?
-
Likely Cause : The hook effect is an inherent property of the ternary complex equilibrium. However, its magnitude can be influenced by the PROTAC's molecular design.
-
Troubleshooting Steps :
-
Optimize the Linker : The length, rigidity, and composition of the linker are critical for stabilizing the ternary complex. Systematically varying the linker can identify a PROTAC with a reduced hook effect by promoting more favorable protein-protein interactions.[1][5]
-
Enhance Cooperativity : Rational PROTAC design can introduce favorable interactions between the target protein and the E3 ligase, leading to positive cooperativity.[1] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher PROTAC concentrations.[5]
-
Consider Alternative Strategies : Novel approaches like trivalent PROTACs or Nano-PROTACs are being explored to enhance degradation and potentially reduce the hook effect, although their success can be context-dependent.[1][6][7]
-
Quantitative Data Summary
The following tables summarize hypothetical data for two different this compound-based PROTACs to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-12A Exhibiting a Pronounced Hook Effect
| PROTAC-12A Concentration (nM) | % Target Protein Degradation |
| 0.1 | 12% |
| 1 | 48% |
| 10 | 92% (Dmax) |
| 100 | 65% |
| 1000 | 30% |
| 10000 | 15% |
Table 2: Comparison of Key Parameters for PROTACs With and Without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-12A | ~4 nM | 92% | Pronounced hook effect observed above 10 nM. |
| PROTAC-12B | 15 nM | 95% | Minimal hook effect observed up to 10,000 nM. |
Visualizations
Caption: Mechanism of the PROTAC hook effect at high concentrations.
Caption: Experimental workflow for identifying and managing the hook effect.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol provides a general methodology for assessing target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC in fresh culture medium. It is critical to use a wide concentration range (e.g., 0.1 nM to 10 µM) to accurately determine the dose-response and identify a potential hook effect.[4]
-
Include a vehicle-only control (e.g., DMSO).
-
Aspirate the old medium and treat cells with the PROTAC dilutions for the desired time period (e.g., 24 hours).
-
-
Cell Lysis :
-
After incubation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Collect the supernatant and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[4]
-
-
SDS-PAGE and Western Blotting :
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[4]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis :
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of PROTACs Synthesized with Conjugate 12
Welcome to the technical support center for PROTACs synthesized with Conjugate 12. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve selective targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects when using a PROTAC like one synthesized with Conjugate 12?
A1: Off-target effects with PROTACs can stem from several sources:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself, including the warhead or the E3 ligase binder, might possess pharmacological activity independent of its degradation function.[1][2] For instance, pomalidomide-based recruiters can have intrinsic off-target effects.[3]
-
Pathway-related effects: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways.[2] Additionally, the degradation of an unintended off-target protein can activate or inhibit other cellular pathways.[2]
Q2: I'm observing the "hook effect" with my Conjugate 12 PROTAC. What is it and how can I mitigate it?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in degradation efficiency.[1][2] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[1][3]
To mitigate the hook effect:
-
Perform a dose-response curve: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3][4]
-
Use lower concentrations: Operate within the optimal degradation window identified in your dose-response experiments.[3][4]
-
Enhance cooperativity: In the design phase, aim for PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over binary ones.[3]
Q3: My Conjugate 12 PROTAC isn't degrading the target protein. What are the possible reasons?
A3: Several factors could lead to a lack of target degradation:
-
Poor cell permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[3]
-
Lack of target or E3 ligase engagement: The PROTAC may not be binding to its intended targets within the cell.[3]
-
Inefficient ternary complex formation: Even if the PROTAC binds to both the target and the E3 ligase individually, it may not effectively bring them together in a stable and productive ternary complex.[3]
-
Incorrect E3 ligase choice: The recruited E3 ligase may not be expressed at sufficient levels in your cell line or may not be suitable for the target protein.[3]
-
PROTAC instability: The compound may be unstable in the cell culture medium or under your experimental conditions.[1]
Q4: How can I improve the selectivity of my Conjugate 12 PROTAC?
A4: Improving selectivity is key to minimizing off-target effects. Consider the following strategies:
-
Optimize the target-binding warhead: Employ a more selective binder for your protein of interest.[3]
-
Modify the linker: The length, composition, and attachment points of the linker can significantly influence the geometry of the ternary complex and, consequently, selectivity.[3]
-
Change the E3 ligase: Different E3 ligases have distinct expression patterns and substrate scopes, which can be leveraged to improve tissue or cell-type selectivity.[3]
-
Use the lowest effective concentration: Titrating the PROTAC concentration down can help minimize off-target degradation.[1]
Troubleshooting Guides
This section provides a structured approach to common issues encountered during experiments with Conjugate 12 PROTACs.
Issue 1: High Cellular Toxicity Observed
| Potential Cause | Troubleshooting Steps |
| Off-target effects of the PROTAC | Perform a global proteomics analysis to identify unintended degraded proteins.[2] |
| High concentration of the PROTAC or solvent | Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration and ensure the solvent concentration is not toxic.[2] |
| Degradation of an essential protein (on-target toxicity) | Validate that the toxicity correlates with the degradation of the intended target. Consider strategies to target the PROTAC to specific tissues or cell types.[5] |
Issue 2: Inconsistent Degradation Results
| Potential Cause | Troubleshooting Steps |
| Variable cell culture conditions | Standardize cell culture procedures, including cell passage number, confluency, and seeding densities.[3] |
| Instability of the PROTAC compound | Assess the stability of your PROTAC in the experimental media over time using methods like LC-MS.[1] |
| Inconsistent sample preparation or loading | Ensure accurate protein quantification (e.g., BCA assay) and use a loading control (e.g., GAPDH, β-actin) in Western blots to normalize results.[4] |
Issue 3: Phenotype Does Not Correlate with Target Degradation
| Potential Cause | Troubleshooting Steps |
| Degradation-independent off-target pharmacology | Use a non-degrading control molecule (e.g., with a mutated E3 ligase ligand) to see if the phenotype persists.[1] |
| Downstream effects of on-target degradation | Perform washout experiments to see if the phenotype reverses as the target protein levels recover.[1] |
| Significant off-target protein degradation | Use global proteomics to identify other degraded proteins that might be responsible for the observed phenotype.[2] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
1. Cell Culture and Treatment:
- Culture your chosen cell line to 70-80% confluency.
- Treat cells with:
- Vehicle control (e.g., DMSO)
- Conjugate 12 PROTAC at the optimal effective concentration (e.g., DC50).
- Conjugate 12 PROTAC at a higher concentration (to assess the hook effect and concentration-dependent off-targets).[2]
- A negative control PROTAC (e.g., an inactive epimer that doesn't bind the E3 ligase).[2]
- Incubate for a relatively short duration (e.g., 4-8 hours) to enrich for direct degradation targets over downstream effects.[2]
2. Cell Lysis and Protein Digestion:
- Harvest and lyse the cells.
- Quantify the total protein concentration.
- Digest the proteins into peptides using an enzyme like trypsin.
3. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
4. Data Analysis:
- Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.
- Perform statistical analysis to identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to controls.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to confirm that the Conjugate 12 PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.
1. Cell Culture and Treatment:
- Plate cells and treat with the PROTAC, a negative control, and a vehicle control.
- Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein, which would otherwise disrupt the ternary complex.[4]
2. Cell Lysis:
- Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
3. Immunoprecipitation:
- Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
4. Elution and Western Blotting:
- Wash the beads to remove non-specific binders.
- Elute the protein complexes from the beads.
- Analyze the eluates by Western blotting, probing for the target protein, the E3 ligase, and other components of the complex.
Visualizations
Caption: Mechanism of action for a PROTAC synthesized with Conjugate 12.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logic of the PROTAC hook effect at different concentrations.
References
Technical Support Center: Improving Cell Permeability of E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC is highly potent in biochemical assays but shows little to no activity in cellular degradation assays. What is the likely cause?
A common reason for the discrepancy between biochemical potency and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2] These properties can significantly hinder their ability to passively diffuse across the cell membrane and reach their intracellular targets.[1][2] Without achieving a sufficient intracellular concentration, the PROTAC cannot efficiently form the necessary ternary complex (Target Protein-PROTAC-E3 Ligase) to induce protein degradation.[1]
Q2: What are the critical physicochemical properties that govern the cell permeability of a PROTAC?
Due to their large size, traditional metrics like Lipinski's Rule of Five are often not directly applicable to PROTACs.[1] However, several key physicochemical properties are crucial for optimizing cell permeability:
-
Molecular Weight (MW): While inherently high for PROTACs, minimizing MW where possible can be beneficial. However, other factors can be more influential than MW alone.[3]
-
Polar Surface Area (PSA): A large PSA is a common characteristic of PROTACs and can limit membrane permeability.[1][2] Strategies often focus on masking polarity or reducing the solvent-accessible 3D PSA.[4][5]
-
Lipophilicity (LogP/LogD): A delicate balance is required. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility, high metabolic turnover, or retention within the membrane.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can significantly reduce permeability.[1][3] Minimizing these, for instance by replacing amide bonds with esters, can be an effective strategy.[4][6][7]
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): PROTACs are not static. Their ability to adopt folded, chameleon-like conformations can shield polar groups, reduce the apparent PSA in nonpolar environments (like the cell membrane), and improve permeability.[5][8] The formation of intramolecular hydrogen bonds is a key strategy to achieve this.[8][9]
Q3: How significantly does the linker influence PROTAC cell permeability?
The linker is a critical and highly tunable component for modulating a PROTAC's physicochemical properties and, consequently, its cell permeability.[4][6] Key linker optimization strategies include:
-
Composition: Replacing flexible, polar linkers (e.g., PEG) with more rigid, lipophilic ones (e.g., alkyl or phenyl) can improve permeability.[1][8]
-
Rigidity: Incorporating cyclic moieties like piperazine (B1678402) or piperidine (B6355638) can enhance rigidity, which may improve permeability and solubility.[1][6]
-
Length: Shorter linkers generally result in lower MW and PSA, which can lead to better permeability.[3]
-
Amide Bonds: Minimizing amide motifs within the linker structure is advisable to reduce the HBD count and preserve permeability.[8]
Q4: Can the choice of E3 ligase ligand affect the overall permeability of the PROTAC?
Yes, the E3 ligase ligand is a major contributor to the final PROTAC's properties. Ligands with lower molecular weights and fewer polar groups are generally preferred.[10] For instance, the development of small-molecule ligands for VHL and CRBN, as opposed to earlier peptide-based versions, was a significant step in creating more drug-like PROTACs with better permeability profiles.[6][10]
Troubleshooting Guide
Problem: My PROTAC exhibits low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What are my next steps?
Low PAMPA results indicate poor passive diffusion. A systematic approach to structural modification is recommended:
-
Analyze Physicochemical Properties: First, calculate the key properties (MW, cLogP, TPSA, HBD/HBA count) of your current molecule. This will help identify the most likely liabilities.
-
Implement Linker Modifications: The linker is the most flexible component for optimization.[4] Consider the strategies outlined in the table below. An amide-to-ester substitution is often a simple and effective starting point.[4][7]
-
Evaluate Intramolecular Hydrogen Bonding: Assess whether your molecule can form a more compact, folded conformation. Introducing groups that facilitate IMHB can shield polar functionalities and dramatically improve permeability.[8]
-
Consider a Prodrug Strategy: Masking polar groups, such as hydroxyls or amides, with lipophilic moieties that are cleaved intracellularly can be an effective way to improve cell entry.[6][8]
Problem: My PROTAC shows good passive permeability in PAMPA but is still inactive in cells. What could be the issue?
If passive diffusion is not the issue, consider these possibilities:
-
Active Efflux: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell. A Caco-2 permeability assay can confirm this by revealing a high efflux ratio (Papp B->A / Papp A->B).
-
Metabolic Instability: The PROTAC could be rapidly metabolized either in the cell culture medium or intracellularly.[8] Assess its stability in relevant media and consider modifications to block metabolically liable sites, often within the linker.[8][9]
-
The "Hook Effect": At excessive intracellular concentrations, PROTACs can preferentially form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[9] Always perform a wide dose-response experiment to identify the optimal concentration range and observe any potential hook effect.[9]
Quantitative Data Summary
Table 1: Physicochemical Properties and Strategies for Permeability Enhancement
| Property | General Issue in PROTACs | Strategy for Improvement | Rationale |
|---|---|---|---|
| Molecular Weight (MW) | Typically high (>800 Da)[1] | Use smaller E3 ligands and warheads; employ shorter linkers. | Reduces size to favor passive diffusion. |
| Lipophilicity (cLogP) | Can be too high or too low. | Aim for a balanced LogP; avoid excessive lipophilicity. | An optimal range is needed to partition into the membrane without getting trapped.[1] |
| Polar Surface Area (PSA) | Often high due to two ligands and a polar linker.[2] | Mask polar groups (prodrugs); promote IMHB to reduce 3D PSA.[5][8] | A lower exposed polar surface area facilitates entry into the lipophilic cell membrane.[2] |
| Hydrogen Bond Donors (HBDs) | Amide bonds in linkers and ligands contribute to a high HBD count. | Replace amide bonds with esters or other non-HBD groups.[3][6] | Reduces the energy penalty of desolvation required for membrane crossing.[6] |
| Rotatable Bonds (nRotB) | High flexibility can be entropically unfavorable for membrane crossing. | Introduce rigid elements like rings (piperazine, phenyl) into the linker.[1][6][8] | A more rigid structure can pre-organize the PROTAC into a favorable conformation for permeability. |
Table 2: Comparison of Common In Vitro Permeability Assays
| Assay | Principle | Throughput | Key Information Provided |
|---|---|---|---|
| PAMPA | Measures passive diffusion across an artificial lipid-infused membrane.[1][11] | High | Provides a clean measure of passive permeability (Pe) without interference from transporters or metabolism.[3] |
| Caco-2 Permeability Assay | Uses a monolayer of human intestinal cells to model the gut wall.[1] | Medium | Measures both passive diffusion and active transport, allowing for the identification of efflux transporter substrates.[1] |
| NanoBRET™ Target Engagement | Measures PROTAC binding to its intracellular target in live vs. permeabilized cells.[12] | High | Provides an "availability index" to rank the intracellular availability of PROTACs, reflecting both permeability and target engagement.[12] |
Visualizations and Workflows
Caption: Mechanism of Action for a PROTAC, highlighting the critical cell permeation step.
Caption: Key factors influencing the cell permeability of PROTAC molecules.
Caption: A logical workflow for troubleshooting and improving PROTAC cell permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.[1]
-
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[11] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates).
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC and control compounds (high and low permeability).
-
LC-MS/MS for analysis.
-
-
Methodology:
-
Prepare Acceptor Plate: Add PBS (typically 300 µL) to each well of the acceptor plate.
-
Coat Membrane: Carefully pipette a small volume (e.g., 5 µL) of the phospholipid solution onto the filter of each well in the donor plate. Allow it to soak in for 5-10 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and controls in a suitable buffer (e.g., PBS), often with a small percentage of DMSO, to a known concentration (e.g., 10 µM).
-
Start Assay: Add the donor solutions (typically 150-200 µL) to the wells of the coated donor plate. Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells, as well as a reference sample from the initial donor solution.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the final concentrations, volumes, membrane area, and incubation time.
-
Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a live cell monolayer.[1]
-
Principle: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that express clinically relevant transporter proteins (e.g., P-gp).[1] This allows for the measurement of bidirectional permeability.
-
Materials:
-
Caco-2 cells.
-
Transwell® permeable supports (e.g., 12- or 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, Pen/Strep).
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES).
-
Test PROTAC and control compounds.
-
LC-MS/MS for analysis.
-
-
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Cell Culture: Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.
-
Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of each well to ensure monolayer integrity.
-
Prepare for Transport: Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Initiate Transport (A to B): To measure apical-to-basolateral permeability, add the test PROTAC in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Initiate Transport (B to A): In a separate set of wells, add the PROTAC to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment to measure basolateral-to-apical permeability (efflux).
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.
-
Analyze Samples: Quantify the PROTAC concentration in all samples via LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both A->B and B->A directions. The efflux ratio is calculated as (Papp B->A) / (Papp A->B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
E3 Ligase Ligand-linker Conjugate 12 stability issues in cell culture media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-linker Conjugates, with a focus on addressing stability issues encountered in cell culture media.
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments with E3 Ligase Ligand-linker Conjugate 12.
Issue 1: Poor Solubility and Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate in the cell culture media after adding the conjugate.
-
Inconsistent or lower-than-expected activity in cellular assays.[1][2]
-
High background signal in biophysical assays.[1]
Troubleshooting Workflow:
Caption: Workflow for addressing poor solubility and aggregation.
Possible Solutions & Methodologies:
| Solution Category | Specific Method | Rationale | Relevant Protocols |
| Formulation Optimization | Use of co-solvents (e.g., DMSO, PEG) | Increases the solubility of hydrophobic compounds in aqueous media.[] | Protocol 1 |
| Prepare fresh, concentrated stock solutions | Minimizes degradation and precipitation that can occur during storage. | - | |
| Sonication of stock solution before dilution | Helps to break up aggregates and improve dissolution. | - | |
| Experimental Condition Adjustment | Pre-warm media before adding the conjugate | Can improve the solubility of some compounds. | - |
| Increase serum concentration in media (if compatible with the assay) | Serum proteins can sometimes help to solubilize hydrophobic molecules. | - | |
| Structural Modification (Advanced) | Synthesize analogs with improved physicochemical properties | Introduction of polar groups can enhance aqueous solubility.[4] | - |
Issue 2: Chemical Instability and Degradation in Cell Culture Media
Symptoms:
-
Loss of conjugate activity over the time course of the experiment.[2]
-
Appearance of unexpected peaks when analyzed by LC-MS.
-
Inconsistent results between experiments performed on different days.
Troubleshooting Workflow:
Caption: Workflow for addressing chemical instability.
Possible Solutions & Methodologies:
| Solution Category | Specific Method | Rationale | Relevant Protocols |
| Handling and Storage | Aliquot stock solutions to minimize freeze-thaw cycles | Repeated freezing and thawing can lead to degradation. | - |
| Store stock solutions at -80°C | Lower temperatures slow down chemical degradation processes. | - | |
| Protect from light | Some compounds are light-sensitive and can degrade upon exposure. | - | |
| Experimental Design | Reduce incubation time | If the compound is unstable over long periods, shorter assays may be necessary. | - |
| Replenish compound in the media for long-term experiments | Maintains a more consistent concentration of the active compound. | - | |
| Analytical Assessment | Perform LC-MS/MS analysis of the conjugate in media over time | Directly measures the rate of degradation and identifies degradation products.[1] | Protocol 2 |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of E3 ligase ligand-linker conjugate instability in cell culture media?
A1: Several factors can contribute to the instability of these conjugates in cell culture media:
-
Hydrolytic Instability: Certain chemical moieties within the ligand or linker can be susceptible to hydrolysis in aqueous environments. For example, some thalidomide-based ligands for CRBN are known to have hydrolytic instability.[1]
-
Enzymatic Degradation: Cell culture media containing serum can contain esterases and other enzymes that may metabolize the conjugate.[1]
-
Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilicity, these conjugates can have poor aqueous solubility, leading to precipitation and aggregation.[1]
-
Oxidation: Some functional groups may be prone to oxidation, leading to loss of activity.
Q2: How can I assess the stability of my E3 ligase ligand-linker conjugate in my specific cell culture medium?
A2: A common and effective method is to perform an in vitro stability assay. This involves incubating the conjugate in your cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the intact conjugate in these samples is then quantified using LC-MS/MS. This will allow you to determine the half-life of your conjugate under your experimental conditions. For a detailed procedure, please refer to Protocol 2.
Q3: Can the choice of E3 ligase affect the stability of the conjugate?
A3: Yes, the choice of the E3 ligase and its corresponding ligand can influence the overall stability of the conjugate. The intrinsic chemical stability of the E3 ligase ligand is a key factor.[1] For instance, ligands for different E3 ligases will have different chemical structures and therefore varying susceptibilities to degradation pathways.
Q4: My conjugate appears to be degrading. What are some strategies to improve its stability?
A4: Improving stability often involves a multi-pronged approach:
-
Optimize Handling: Ensure proper storage and handling to minimize degradation before the experiment begins. This includes storing at low temperatures, protecting from light, and avoiding repeated freeze-thaw cycles.
-
Modify Experimental Protocol: For long-term experiments, consider replenishing the compound in the media periodically to maintain a sufficient concentration of the active molecule.
-
Chemical Modification: If instability is a significant and persistent issue, redesigning the conjugate may be necessary. This could involve modifying the linker to improve solubility and reduce susceptibility to enzymatic cleavage, or altering the E3 ligase ligand to enhance its chemical stability.[1] For example, introducing metabolically inert groups at identified metabolic "hotspots" can prevent enzymatic modification.[1]
Key Experimental Protocols
Protocol 1: Preparation of Conjugate Stock and Dosing Solutions
Objective: To prepare a soluble and stable stock solution of the E3 ligase ligand-linker conjugate for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the conjugate powder in anhydrous DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulate matter. If present, centrifuge the solution and use the supernatant.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
For experiments, thaw a single aliquot and prepare serial dilutions in pre-warmed cell culture medium immediately before adding to the cells. It is crucial to add the diluted conjugate to the cells promptly to minimize the risk of precipitation in the aqueous medium.
Protocol 2: In Vitro Stability Assessment in Cell Culture Media using LC-MS/MS
Objective: To determine the rate of degradation of the E3 ligase ligand-linker conjugate in cell culture media over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum, as relevant to your experiments)
-
Incubator at 37°C with 5% CO₂
-
Acetonitrile (B52724) with an appropriate internal standard
-
LC-MS/MS system
Procedure:
-
Spike the conjugate into pre-warmed cell culture medium to the final desired concentration.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the medium.
-
Immediately quench the reaction and precipitate proteins by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[1]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[1]
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent conjugate at each time point.
-
Plot the percentage of the remaining conjugate versus time to determine the degradation kinetics and half-life.
Signaling Pathways and Logical Relationships
Caption: The mechanism of action for PROTAC-mediated protein degradation.
References
How to reduce cytotoxicity of E3 Ligase Ligand-linker Conjugate 12 PROTACs.
Welcome to the technical support center for researchers utilizing E3 Ligase Ligand-linker Conjugate 12 (LLC-12) for the development of Proteolysis-Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate cytotoxicity and enhance the specificity of your PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity observed with newly synthesized PROTACs using the LLC-12 conjugate?
A1: Cytotoxicity from PROTACs, including those synthesized from LLC-12, can stem from several sources:
-
On-target Toxicity: The degradation of the target protein itself may lead to apoptosis or cell cycle arrest, which might be the desired therapeutic effect in cancer cells but considered toxic in healthy cells.[1][2]
-
Off-target Protein Degradation: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities or if the ternary complex forms non-selectively.[1][3]
-
Degradation-Independent Pharmacological Effects: The PROTAC molecule, including its warhead or E3 ligase ligand, might have biological activity independent of its degradation function, acting as an inhibitor or agonist for other proteins.[3]
-
E3 Ligase Ligand Effects: Some E3 ligase ligands, particularly those derived from immunomodulatory drugs (IMiDs) for the Cereblon (CRBN) ligase, can induce degradation of endogenous neosubstrates, which may lead to toxicity.[4]
-
Metabolic Instability: The PROTAC molecule may be metabolized into toxic byproducts. The linker is often a site of metabolic instability.[4][5]
-
Poor Physicochemical Properties: High concentrations of PROTACs with poor solubility can lead to aggregation and non-specific toxicity.[1]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: Differentiating between on-target and off-target effects is crucial for validating your PROTAC's mechanism of action. Key strategies include:
-
Use of Negative Controls: Synthesize an inactive diastereomer of your PROTAC. For VHL-based PROTACs (like those potentially derived from some LLC-12 conjugates), this involves using a stereoisomer of the hydroxyproline (B1673980) moiety that cannot bind to VHL.[6] This control retains the ability to bind the target protein but cannot recruit the E3 ligase, helping to isolate effects caused by target degradation from those caused by simple target binding or other off-target pharmacology.[7]
-
Washout Experiments: Remove the PROTAC from the cell culture and monitor the reversal of the cytotoxic phenotype. If the phenotype correlates with the recovery of the target protein levels, it suggests an on-target effect.[3][7]
-
Rescue Experiments: Introduce a degradation-resistant mutant of the target protein into the cells. If this rescues the cells from the cytotoxic phenotype, it strongly indicates on-target toxicity.[3]
-
Global Proteomics: Use unbiased mass spectrometry (LC-MS/MS) to quantify changes across the entire proteome. This can identify unintended protein degradation, providing direct evidence of off-target effects.[3][6][7]
Q3: How does the linker component of the PROTAC influence cytotoxicity?
A3: The linker is a critical determinant of a PROTAC's properties and can significantly impact cytotoxicity.[8][9]
-
Length and Composition: Linker length and chemical composition (e.g., alkyl chains vs. polyethylene (B3416737) glycol (PEG)) affect the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase).[8][9][10] An optimal linker facilitates a productive complex, while suboptimal linkers can lead to off-target degradation or poor efficacy, requiring higher, potentially toxic concentrations.[][12]
-
Physicochemical Properties: The linker influences solubility, cell permeability, and metabolic stability.[9][12] Poor solubility can cause non-specific toxicity, while metabolic instability can generate toxic metabolites.[1][5]
-
Selectivity: Subtle changes in linker length or composition can alter the degradation selectivity profile, even for PROTACs with the same warhead and E3 ligase ligand.[9]
Q4: Can the choice of E3 ligase impact the safety profile of my PROTAC?
A4: Absolutely. While LLC-12 contains a specific E3 ligase ligand, understanding its characteristics is key.
-
Tissue Expression: E3 ligases have varying expression levels across different tissues. Using a ligase that is highly expressed in target tissue but has low expression in other tissues can significantly reduce systemic, on-target toxicity.[4][13]
-
Endogenous Substrates: Some E3 ligases, like CRBN, have known endogenous substrates that are degraded upon recruitment by IMiD-based ligands, which can cause off-target effects.[4] Exploring alternative E3 ligases or modifying the ligand can mitigate these issues.
-
Expanding the Repertoire: Only a small fraction of the >600 human E3 ligases are commonly used.[4] Recruiting novel or tissue-specific E3 ligases is a key strategy to improve the therapeutic window and overcome resistance.[13][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: The synthesized PROTAC shows high cytotoxicity at concentrations required for target degradation.
This is a common challenge. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for high PROTAC cytotoxicity.
Recommended Actions:
-
Confirm On-Target Effect: Use the negative controls and rescue experiments described in FAQ A2. If the inactive control is not cytotoxic, the effect is likely degradation-dependent.
-
Assess Therapeutic Window: If toxicity is on-target, evaluate if it is acceptable for your model (e.g., apoptosis in cancer cells is desired).[2][15]
-
Identify Off-Targets: If toxicity is off-target, perform global proteomics to identify unintentionally degraded proteins.[7]
-
Check Physicochemical Properties: Ensure the PROTAC is fully solubilized. Check for degradation of the compound in your cell culture medium over time using LC-MS.[1][3]
-
Redesign and Optimize: If off-target effects or poor properties are the cause, a redesign is necessary. Focus on linker optimization first, as it is often the most tunable component for modulating selectivity and physicochemical properties.[8][9][16]
Problem 2: My PROTAC is cytotoxic, but target degradation is weak or absent.
This suggests the cytotoxicity is independent of the degradation of your intended target.
Caption: Investigating cytotoxicity without target degradation.
Recommended Actions:
-
Test Components Individually: Test the warhead molecule and the E3 ligase ligand-linker conjugate separately for cytotoxic effects.
-
Use the Inactive Control: If the inactive control PROTAC (unable to bind the E3 ligase) is still toxic, it confirms a degradation-independent effect.[7] This could be due to the warhead inhibiting its target or off-targets.
-
Check E3 Ligase Expression: The target cells may have very low endogenous levels of the E3 ligase recruited by LLC-12, preventing degradation. Confirm ligase expression via Western Blot or qPCR.[3]
-
Ternary Complex Issues: The PROTAC may be failing to form a stable or productive ternary complex, a phenomenon known as negative cooperativity.[1] This is an intrinsic property that necessitates redesign, likely of the linker or attachment points.
Quantitative Data Summary
Table 1: Common Linker Types and Their Impact on PROTAC Properties
| Linker Type | Typical Composition | Key Properties & Cytotoxicity Considerations |
| Alkyl Chains | -(CH₂)n- | - Increases lipophilicity. - Can improve cell permeability. - Prone to metabolic instability (e.g., N-dealkylation, hydrolysis).[5] |
| PEG Linkers | -(CH₂CH₂O)n- | - Increases hydrophilicity and solubility. - Can reduce non-specific binding and toxicity. - May decrease cell permeability if too long.[12] |
| Mixed Alkyl/PEG | Combination of alkyl and PEG units | - Allows for fine-tuning of physicochemical properties (lipophilicity, solubility).[8] - Aims to balance permeability with reduced off-target effects. |
| Rigid Linkers | Incorporates rings (e.g., piperazine, triazole) | - Restricts conformational flexibility. - Can improve ternary complex stability and selectivity. - May increase metabolic stability.[5][12] |
Experimental Protocols
Protocol 1: Assessing PROTAC Cytotoxicity using CellTiter-Glo®
This protocol measures ATP as an indicator of cell viability.
-
Cell Plating: Plate cells in a 96-well, opaque-walled plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: The next day, treat cells with a serial dilution of your PROTAC (e.g., 8-12 concentrations, from 1 nM to 10 µM). Include vehicle control (e.g., DMSO) and an inactive PROTAC control.
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Quantifying Target Protein Degradation by Western Blot
This protocol provides a semi-quantitative measure of protein levels.
-
Cell Culture and Treatment: Plate cells to be 70-80% confluent at harvest. Treat with a range of PROTAC concentrations for the desired time (e.g., 2, 4, 8, 16, 24 hours).[7] Include vehicle and inactive controls.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation & SDS-PAGE: Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection & Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Plot normalized protein levels vs. PROTAC concentration to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[1]
-
Protocol 3: Profiling Off-Target Effects using Global Proteomics (LC-MS/MS)
This protocol identifies unintended changes in protein abundance.
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives effective target degradation (e.g., ~DC90) and a vehicle control. A short duration (e.g., 6-8 hours) can help enrich for direct degradation targets.[3] Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different conditions (e.g., vehicle vs. PROTAC-treated) with isobaric TMT reagents. This allows for multiplexed analysis.
-
Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Identify proteins whose abundance is significantly decreased in the PROTAC-treated sample compared to the vehicle control.
-
The intended target should be among the most significantly downregulated proteins. Any other downregulated proteins are potential off-targets.
-
PROTAC Design and Mechanism Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 14. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 16. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
Technical Support Center: Optimizing PROTAC Conjugate 12 Concentration
Welcome to the technical support center for optimizing experiments with PROTAC Conjugate 12. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Conjugate 12?
A1: For initial experiments, we recommend a broad concentration range to determine the optimal degradation concentration (DC50) and the maximum degradation (Dmax). A suggested starting range is from 0.1 nM to 10 µM.[1][2][3] A dose-response curve should be generated to identify these key parameters.[3][4]
Q2: How long should I treat my cells with Conjugate 12?
A2: The optimal treatment time can vary depending on the cell line and the intrinsic properties of the degrader. It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum degradation is observed.[2][3] Some degraders can achieve significant degradation within a few hours, while others may require longer incubation.[3]
Q3: What critical negative controls should I include in my experiments?
A3: Proper negative controls are crucial for validating the mechanism of action of Conjugate 12. Key controls include:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.[1][5][6]
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to the E3 ligase or the target protein. This helps confirm that degradation is dependent on the formation of a ternary complex.[3][7]
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the target protein from degradation, confirming a proteasome-dependent mechanism.[1][7]
Q4: What is the "hook effect" and how can I avoid it with Conjugate 12?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8][9][10] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[8][10][11] To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range and reveal the characteristic bell-shaped curve of the hook effect.[4][10]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the optimal concentration for maximal degradation.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Degradation Observed | Suboptimal PROTAC concentration. | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[3] |
| Inappropriate treatment time. | Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[3] | |
| Low cell permeability of the PROTAC. | Consider using a different cell line or modifying the PROTAC linker to improve permeability.[2][10] | |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR.[2] | |
| The ternary complex is not forming or is unstable. | Perform a ternary complex formation assay (e.g., Co-IP, FRET, or SPR).[12][][14][15] | |
| The target protein is not being ubiquitinated. | Conduct an in-cell ubiquitination assay.[1][16][17] | |
| High Cell Toxicity | PROTAC concentration is too high. | Lower the concentration of Conjugate 12. Determine the IC50 for cell viability and work at concentrations well below this value.[2] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC.[2][18] Consider performing proteomics to identify off-target degradation.[7][18] | |
| Inconsistent Results | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and confluency.[10] |
| Instability of Conjugate 12 in the culture medium. | Assess the stability of the compound in your experimental conditions.[10] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Target Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of Conjugate 12.
Materials:
-
Cell line of interest
-
PROTAC Conjugate 12
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[5]
-
PROTAC Treatment: Treat cells with a range of Conjugate 12 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[5][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][5]
-
Western Blotting:
-
Data Analysis:
Quantitative Data Summary: Dose-Response
| Concentration of Conjugate 12 | % Target Protein Remaining (Normalized to Vehicle) |
| 0.1 nM | 98% |
| 1 nM | 85% |
| 10 nM | 55% |
| 100 nM | 20% |
| 1 µM | 15% |
| 10 µM | 35% (Hook Effect) |
Visualizations
PROTAC Mechanism of Action
Caption: The mechanism of action for PROTAC-mediated protein degradation.
Experimental Workflow for Optimizing Conjugate 12 Concentration
Caption: Workflow for determining the optimal concentration and time for Conjugate 12.
Troubleshooting Logic for Lack of Degradation
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to E3 Ligase Ligand-Linker Conjugates: Featuring Conjugate 12 and a Benchmarking Against CRBN- and VHL-Based Linkers
For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. At the heart of every PROTAC lies the E3 ligase ligand-linker conjugate, a critical component that dictates the efficacy, selectivity, and overall performance of the degrader molecule. This guide provides a comprehensive comparison of E3 Ligase Ligand-linker Conjugate 12, a Cereblon (CRBN)-based conjugate, with the broader classes of CRBN and von Hippel-Lindau (VHL)-based linkers, supported by experimental data and detailed methodologies.
Understanding this compound
This compound is a pre-synthesized chemical entity designed for the efficient construction of PROTACs. It consists of a Thalidomide derivative, which serves as the ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a linker. This conjugate acts as a crucial building block, intended to be coupled with a ligand for a specific protein of interest to create a functional PROTAC. While specific performance data for PROTACs incorporating this exact conjugate is not publicly available, its composition firmly places it within the family of CRBN-based degraders.
The Central Role of the Linker in PROTAC Design
The linker component of a PROTAC is far from being a passive spacer. Its length, rigidity, and attachment points are critical determinants of the resulting PROTAC's efficacy. An optimally designed linker facilitates the formation of a stable and productive ternary complex, which is comprised of the target protein, the PROTAC, and the E3 ligase. This complex is essential for the efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable conformations, thereby diminishing the degradation efficiency.
Comparative Performance: CRBN- vs. VHL-Based PROTACs
The two most extensively utilized E3 ligases in PROTAC design are CRBN and VHL. The choice between these two has a significant impact on the degradation potency (DC50) and the maximal degradation level (Dmax) of a PROTAC. Below is a comparative overview of their general characteristics and performance data for PROTACs targeting various proteins.
General Characteristics
| Feature | CRBN-Based PROTACs | VHL-Based PROTACs |
| Ligand Origin | Derivatives of immunomodulatory drugs (IMiDs) like Thalidomide, Lenalidomide, and Pomalidomide. | Based on the natural ligand for VHL, a hydroxylated proline motif. |
| Ligand Size | Generally smaller molecular weight, which can be advantageous for optimizing drug-like properties. | Typically larger and more peptidic in nature, which can present challenges for cell permeability and oral bioavailability. |
| Ternary Complex Formation | Often relies on cooperative interactions that can enhance binding affinity. | Formation is also dependent on favorable protein-protein interactions within the ternary complex. |
| Tissue Expression | CRBN is ubiquitously expressed, particularly at high levels in hematopoietic and neural tissues. | VHL is also widely expressed, with high levels in the kidney, liver, and vascular endothelium. |
| Off-Target Effects | Can exhibit off-target degradation of neosubstrate proteins, particularly zinc-finger transcription factors. | Generally considered to have a narrower substrate scope, leading to higher selectivity. |
Quantitative Performance Data
The following tables summarize the degradation performance (DC50 and Dmax) of representative CRBN- and VHL-based PROTACs against various protein targets. It is important to note that a direct head-to-head comparison is often challenging due to variations in the target protein ligand, linker chemistry, and experimental conditions across different studies.
Table 1: Performance of CRBN-Based PROTACs
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | dBET1 | MV4;11 | < 1 | > 95 |
| SHP2 | PROTAC 191 | MV4;11 | 6.02 | > 90[] |
| HDAC6 | PROTAC 184 | MM1S | 3.8 | > 90[] |
| BCL-XL | PROTAC 171 | MOLT-4 | 63 | 90.8[] |
| EGFRL858R/T790M | PROTAC 83 | H1975 | 5.9 | > 90[] |
Table 2: Performance of VHL-Based PROTACs
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| HDAC1 | Jps016 (tfa) | HCT116 | 550 | 77[2] |
| HDAC3 | Jps016 (tfa) | HCT116 | 530 | 66[2] |
| BRD4 | PROTAC 139 | PC3 | 3.3 | 97[3] |
| BRD4 | PROTAC 141 | PC3 | 2.58 | 94[3] |
| PI3Kγ / mTOR | GP262 | MDA-MB-231 | 42.23 / 45.4 | 88.6 / 74.9[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the performance of PROTACs, it is essential to visualize the underlying biological pathways and experimental procedures.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced targeted protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following section provides a detailed protocol for a key experiment used to quantify PROTAC-induced protein degradation.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC or vehicle control for the desired duration (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The selection of an appropriate E3 ligase ligand-linker conjugate is a pivotal decision in the design of a successful PROTAC. While "this compound" is a ready-to-use building block for constructing CRBN-based PROTACs, the ultimate performance of the final degrader will depend on the interplay between the target protein, the linker, and the CRBN E3 ligase. The comparative data presented in this guide highlights that both CRBN and VHL can be effectively harnessed to induce the degradation of a wide array of target proteins. The choice between them will be dictated by a multitude of factors, including the nature of the target protein, the desired selectivity profile, and the intended therapeutic application. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to develop novel and effective protein degraders.
References
A Head-to-Head Battle for Protein Degradation: CRBN-based E3 Ligase Ligand-linker Conjugate 12 vs. VHL-based Linkers
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC (Proteolysis Targeting Chimera) degrader's success. This guide provides an objective comparison between PROTACs developed using CRBN-based linkers, exemplified by intermediates like E3 Ligase Ligand-linker Conjugate 12, and those utilizing the well-established von Hippel-Lindau (VHL)-based linkers. This analysis, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic programs.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). They achieve this by forming a ternary complex between the POI and an E3 ubiquitin ligase, which then tags the POI with ubiquitin for proteasomal degradation.
CRBN-based PROTACs , synthesized from precursors such as this compound, recruit the Cereblon (CRBN) E3 ligase complex (CRL4-CRBN). Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs.
VHL-based PROTACs recruit the von Hippel-Lindau (VHL) E3 ligase complex (CRL2-VHL). These PROTACs typically incorporate a small molecule that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.
The selection between these two E3 ligase systems can profoundly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
Caption: Mechanism of CRBN- and VHL-based PROTACs.
Performance Comparison: CRBN vs. VHL-based Linkers
The choice between a CRBN or VHL-based degrader is influenced by factors such as potency, selectivity, and the specific cellular context.[1] Below is a summary of key performance data for PROTACs targeting various proteins. It is important to note that the protein of interest binder, linker chemistry, and experimental conditions can vary between studies, influencing the results.
Table 1: Performance Data for BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Key Findings |
| dBET1 | CRBN | BRD4 | ~100 nM | >90% | HeLa | Effective BRD4 degrader. |
| MZ1 | VHL | BRD4 | ~10 nM | >90% | HeLa | Exhibits positive cooperativity in ternary complex formation, enhancing stability.[1] |
Table 2: Performance Data for FLT3 Degraders
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |
| PROTAC FLT3 degrader 5 | CRBN | FLT3 | 1.2 nM | Not Reported | MV4-11 | Potent degrader of FLT3.[2] |
| Undisclosed VHL-based | VHL | FLT3 | Potent | Significant | MOLM-13 | Demonstrates the feasibility of potent VHL-based FLT3 degradation.[3] |
Table 3: Performance Data for KRAS G12D Degraders
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Key Findings |
| PROTAC 8o | VHL | KRAS G12D | 12.6 nM | ~90% | MIA PaCa-2 | VHL-recruiting PROTACs are generally more efficient at degrading KRAS mutants.[4] |
| Undisclosed CRBN-based | CRBN | KRAS G12D | - | Failed to degrade | Various | Development of effective CRBN-based KRAS degraders has been challenging.[4] |
Signaling Pathways
The following diagrams illustrate the composition of the CRBN and VHL E3 ligase complexes and their role in the ubiquitin-proteasome pathway when hijacked by a PROTAC.
Caption: CRBN-mediated Protein Degradation Pathway.
Caption: VHL-mediated Protein Degradation Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize and compare PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the levels of a protein of interest following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, MV4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the protein of interest. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Methodology:
-
Reaction Setup: Assemble reactions on ice in a microcentrifuge tube. A typical reaction includes E1 activating enzyme, E2 conjugating enzyme, the purified E3 ligase complex (either CRL4-CRBN or CRL2-VHL), the purified protein of interest, ATP, and ubiquitin.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a "No PROTAC" control.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the protein of interest.
-
Interpretation: A ladder of higher molecular weight bands or a smear above the unmodified protein of interest indicates successful polyubiquitination.
Cell Viability Assay
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTT.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and comparative evaluation of VHL- and CRBN-based PROTACs.
Caption: General Experimental Workflow for PROTAC Development.
Conclusion
Both CRBN and VHL are highly effective E3 ligases that can be recruited to induce the degradation of a wide range of target proteins. The choice between them is not always straightforward and depends on a multitude of factors.
-
CRBN-based PROTACs often utilize smaller, more drug-like ligands and can be particularly effective for nuclear targets due to CRBN's ability to shuttle between the nucleus and cytoplasm.[] However, CRBN's broader substrate scope may lead to off-target effects.[]
-
VHL-based PROTACs may offer higher selectivity due to a more buried binding pocket for their ligands.[] However, VHL is predominantly cytosolic, which might necessitate more permeable linkers for nuclear targets.[] Additionally, VHL expression can be downregulated in hypoxic conditions, potentially affecting PROTAC efficacy in solid tumors.[]
Ultimately, the optimal choice of E3 ligase may be target- and context-dependent. A systematic, head-to-head comparison using a matched series of PROTACs is often the most definitive approach to identify the superior degrader for a specific therapeutic application. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies.
References
A Researcher's Guide to Negative Control Experiments for E3 Ligase Ligand-Linker Conjugate PROTACs
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a Proteolysis Targeting Chimera (PROTAC) is paramount. This guide provides a comparative overview of essential negative control experiments for E3 ligase ligand-linker conjugate PROTACs, supported by experimental data and detailed protocols to ensure the validity and robustness of your findings.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1] A critical aspect of PROTAC development is the use of appropriate negative controls to demonstrate that the observed degradation is a direct result of the intended ternary complex formation between the POI, the PROTAC, and an E3 ubiquitin ligase, rather than off-target effects or non-specific toxicity.[2]
This guide focuses on the two primary types of negative controls: E3 Ligase Binding-Deficient Controls and Target Protein Binding-Deficient Controls . Understanding their design, application, and data interpretation is crucial for advancing a PROTAC candidate through the drug discovery pipeline.
Comparison of Negative Control Strategies
The choice of negative control is critical for validating the specific mechanism of action of a PROTAC. The two main strategies target different aspects of the PROTAC's function.
E3 Ligase Binding-Deficient Controls
This is the most common and direct method to confirm that protein degradation is dependent on the recruitment of a specific E3 ligase.[2] These controls are structurally almost identical to the active PROTAC but are modified to prevent binding to the E3 ligase.
Design Strategies:
-
Stereochemical Inversion: For PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase, inverting the stereochemistry of the hydroxyproline (B1673980) moiety from the active (R)-stereoisomer to the inactive (S)-stereoisomer abrogates VHL binding.[2] A well-known example is the comparison of the active BET degrader ARV-771 with its inactive diastereomer, ARV-766, which shows no affinity for VHL.[3]
-
Modification of Key Binding Groups: For Cereblon (CRBN)-based PROTACs, methylating the glutarimide (B196013) nitrogen prevents binding to CRBN.[2]
Target Protein Binding-Deficient Controls
These controls are designed to rule out off-target effects that may be caused by the "warhead" portion of the PROTAC, independent of protein degradation.[2]
Design Strategy:
-
Warhead Modification: The part of the PROTAC that binds to the protein of interest is altered in a way that is known to abolish its binding affinity. This can involve modifying key functional groups or changing the chemical scaffold of the warhead.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of active PROTACs with their respective negative controls.
| Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of PROTACs and E3 Ligase Binding-Deficient Negative Controls | |||
| PROTAC | Negative Control | Target Protein | Cell Line |
| ARV-771 | ARV-766 (VHL inactive diastereomer) | BRD4 | 22Rv1 |
| MZ1 | (S)-MZ1 (VHL inactive diastereomer) | BRD4 | HeLa |
| dBET1 | Methyl-dBET1 (CRBN inactive) | BRD4 | HEK293T |
| GP262 | - | PI3Kα / mTOR | MDA-MB-231 |
| PROTAC 6-b | 6-bneg (VHL inactive diastereomer) | ITK | Jurkat |
| Table 2: Binding Affinity (Kd/IC50) of PROTACs and Negative Controls to Target Proteins and E3 Ligases | |||
| Compound | Binding Target | Assay | Binding Affinity (nM) |
| ARV-771 | BRD4 (BD1) | BROMOscan | 9.3 |
| ARV-766 | BRD4 (BD1) | BROMOscan | 11 |
| ARV-771 | VHL-ElonginC-ElonginB | TR-FRET | 1800 |
| ARV-766 | VHL-ElonginC-ElonginB | TR-FRET | No binding detected |
| GP262 | PI3Kα | SPR | 867 |
| GP262 | mTOR | SPR | 479 |
| Table 3: Cellular Viability (IC50) of PROTACs and Negative Controls | |||
| Compound | Cell Line | Assay | IC50 (nM) |
| ARV-771 | 22Rv1 | CellTiter-Glo | 4.7 |
| ARV-766 | 22Rv1 | CellTiter-Glo | >1000 |
| GP262 | OCI-AML3 | Cell Viability Assay | 44.3 |
| GP262 | THP-1 | Cell Viability Assay | 48.3 |
Experimental Workflows and Diagrams
Visualizing the experimental logic and workflows is essential for understanding and implementing negative control experiments.
References
A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs
In the rapidly evolving field of targeted protein degradation, confirming the direct interaction between a PROTAC (Proteolysis Targeting Chimera) and its intended protein target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to unequivocally demonstrate target engagement in a physiologically relevant environment.[1][2][3] This guide provides a comprehensive comparison of CETSA with other common target engagement assays for PROTACs, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.
Unveiling Target Engagement: The Power of CETSA
CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[2][4] By heating cells or cell lysates that have been treated with a PROTAC, the engagement of the PROTAC with its target protein can be quantified by measuring the amount of soluble (non-denatured) protein remaining at different temperatures.[5] A shift in the melting curve of the target protein in the presence of the PROTAC provides direct evidence of binding.[2] This method is particularly advantageous for PROTAC research as it can be performed in intact cells without any modifications to the PROTAC or the target protein, thus offering a true measure of target interaction in a native cellular environment.[1][2][6]
CETSA in the PROTAC Workflow
The application of CETSA is crucial at various stages of PROTAC development. It allows for the validation of target binding, optimization of the warhead and linker components, and can help to elucidate the "hook effect," a phenomenon where the efficiency of degradation decreases at high PROTAC concentrations due to the formation of binary complexes over the productive ternary complex.[1] By correlating target engagement with degradation data, researchers can gain a deeper understanding of their PROTAC's mechanism of action.[1]
Caption: Workflow illustrating the central role of CETSA in the PROTAC development pipeline.
Comparison of Target Engagement Assays for PROTACs
While CETSA offers significant advantages, several other techniques are also employed to measure PROTAC target engagement. The choice of assay depends on various factors, including the specific research question, available resources, and the characteristics of the target protein.
| Assay | Principle | Throughput | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[2] | Low to High (with MS) | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][2] | Not all protein-ligand interactions result in a significant thermal shift; can be technically demanding.[7][8] |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescent ligand.[8] | High | High sensitivity, quantitative, real-time measurements in live cells.[8] | Requires genetic modification of the target protein and a fluorescently labeled tracer, which may alter protein function.[8] |
| DARTS | Drug Affinity Responsive Target Stability; ligand binding protects the target protein from proteolysis.[7] | Low to Medium | Label-free, does not rely on thermal stability changes.[7] | Requires careful optimization of protease concentration; may not be suitable for all proteins.[7] |
| In-Cell Western | Immunofluorescence-based quantification of target protein levels in fixed cells.[9] | Medium to High | No protein modification required, relatively high throughput.[9] | Provides a measure of protein degradation rather than direct target engagement; requires specific and high-quality antibodies.[9] |
| Western Blot | Immunodetection of target protein levels in cell lysates.[10] | Low | Standard and widely accessible technique. | Indirect measure of engagement (infers from degradation), semi-quantitative, labor-intensive.[11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general framework for a Western blot-based CETSA experiment to determine PROTAC target engagement in intact cells.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the PROTAC or vehicle control for a specified duration (e.g., 1-4 hours).
2. Heating Step:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. A non-heated control (kept on ice) should be included.
3. Lysis and Separation of Soluble Fraction:
-
Subject the cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the samples to the same protein concentration.
-
Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
In-Cell Western (ICW) Protocol for PROTAC-Mediated Degradation
This protocol outlines the steps for an ICW assay to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Plating and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
2. Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
3. Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate the cells with a fluorescently labeled secondary antibody and a cell staining dye (for normalization) for 1 hour at room temperature, protected from light.
4. Imaging and Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for the target protein and normalize it to the cell stain intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation).
Signaling Pathway of PROTAC Action
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
CETSA provides a robust and physiologically relevant method for confirming the target engagement of PROTACs. Its label-free nature and applicability in intact cells make it an invaluable tool in the development of targeted protein degraders. While other assays like NanoBRET™ and ICW offer advantages in throughput and specific applications, CETSA remains a gold standard for validating direct target binding in a native cellular context. By carefully considering the strengths and limitations of each method, researchers can build a comprehensive data package to confidently advance their PROTAC candidates through the drug discovery pipeline.
References
- 1. pelagobio.com [pelagobio.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pelagobio.com [pelagobio.com]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selvita.com [selvita.com]
Specificity Analysis of E3 Ligase Ligand-linker Conjugate 12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed specificity analysis of E3 Ligase Ligand-linker Conjugate 12, a derivative of thalidomide (B1683933) designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. In the rapidly evolving field of targeted protein degradation, understanding the specificity of these critical components is paramount for the development of safe and effective therapeutics. This document offers an objective comparison of CRBN-recruiting PROTACs (Proteolysis Targeting Chimeras) with alternatives, supported by experimental data and detailed methodologies.
Note on Data Availability: Publicly available experimental data specifically characterizing "this compound" is limited. Therefore, this guide will utilize data from well-characterized, structurally similar thalidomide-based PROTACs to provide a representative and informative comparison.
The Mechanism of CRBN-Mediated Protein Degradation
This compound functions as a key component of a PROTAC. The thalidomide moiety of the conjugate binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The other end of the PROTAC, connected via a linker, binds to a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2]
Caption: Mechanism of protein degradation mediated by a PROTAC utilizing a CRBN ligand.
Performance Comparison: CRBN vs. Other E3 Ligase-Recruiting PROTACs
The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and specificity. While CRBN is widely used, other E3 ligases like von Hippel-Lindau (VHL) are also prominent in PROTAC development.[1] The selection between them often depends on the target protein, its cellular localization, and the desired pharmacological properties.[]
| E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Key Observations |
| Thalidomide-based (CRBN) | BRD4 | ~1-10 | >90 | Various | Generally potent with good degradation efficacy. Potential for off-target effects on neosubstrates.[4] |
| Pomalidomide-based (CRBN) | BRD4 | ~0.8 | >95 | 22Rv1 | Often more potent than thalidomide-based counterparts.[5][6] |
| VHL Ligand-based | BRD4 | ~1-5 | >95 | Various | High potency and specificity. Different off-target profile compared to CRBN.[1] |
| IAP Ligand-based | cIAP1 | ~5-10 | >80 | MDA-MB-231 | Can induce apoptosis in addition to protein degradation. |
| MDM2 Ligand-based | MDM2 | ~25 | >90 | RS4;11 | Primarily used for targets within the p53 pathway. |
Table 1: Comparative Performance of PROTACs with Different E3 Ligase Ligands. DC50 and Dmax values are representative and can vary based on the specific PROTAC construct, linker, and experimental conditions.
Specificity Analysis: On-Target and Off-Target Effects
A key aspect of specificity analysis is to determine both the on-target degradation efficiency and the potential for off-target effects. For thalidomide-based ligands like Conjugate 12, a known consideration is the recruitment of endogenous "neosubstrates" to CRBN, which can lead to their degradation.[4] The most well-characterized neosubstrates include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Experimental Workflow for Specificity Analysis:
Caption: A typical experimental workflow for assessing the specificity of a PROTAC.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of PROTAC specificity and performance.
Protocol 1: Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[7][8]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the Target-PROTAC-E3 ligase ternary complex in live cells.[9][10]
1. Cell Transfection:
-
Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (CRBN or VHL) fused to HaloTag® (acceptor).
2. Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate.
3. PROTAC Treatment and Signal Detection:
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate (donor).
-
Measure the donor and acceptor emission signals using a luminometer capable of dual-filtered luminescence detection.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Protocol 3: Quantitative Proteomics for Off-Target Analysis
This unbiased approach identifies all proteins that are degraded upon PROTAC treatment.
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives significant on-target degradation (e.g., 5x DC50) and a vehicle control.
-
Lyse the cells, digest the proteins into peptides, and label them with tandem mass tags (TMT).
2. Mass Spectrometry:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different treatment conditions.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets.
Logical Relationships in PROTAC Specificity
The specificity of a PROTAC is a multifactorial property influenced by the interplay between its components and the cellular environment.
Caption: Key factors influencing the specificity of a PROTAC molecule.
Conclusion
This compound, as a thalidomide-based CRBN recruiter, is a powerful tool for inducing targeted protein degradation. Its specificity is governed by a complex interplay of binding affinities, ternary complex formation, and the inherent biology of the CRBN E3 ligase. While highly effective for on-target degradation, the potential for off-target effects through neosubstrate degradation necessitates a thorough and multi-faceted experimental approach to fully characterize its specificity profile. The protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate and optimize CRBN-based PROTACs for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
Benchmarking Conjugate 12 PROTACs Against Known Protein Degraders: A Comparative Guide
This guide provides a detailed comparison of the novel "Conjugate 12" series of PROTACs against established protein degraders. For the purpose of this illustrative guide, we will benchmark a hypothetical Conjugate 12 targeting the BET bromodomain protein BRD4 against the well-characterized BRD4 degrader, MZ1. The data presented is a composite from publicly available information on representative BRD4 degraders to showcase the desired comparative framework.
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This guide will delve into the comparative efficacy and selectivity of Conjugate 12 against the established degrader, MZ1.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Comparative Performance Data
The following tables summarize the key performance metrics for Conjugate 12 and MZ1 in inducing the degradation of BRD4 in the human cervical cancer cell line, HeLa.
Table 1: Degradation Efficacy and Potency
| Parameter | Conjugate 12 (BRD4 Target) | MZ1 (BRD4 Target) |
| DC50 (nM) | 15 | 25 |
| Dmax (%) | 95 | 90 |
| Time to Dmax (hours) | 6 | 8 |
-
DC50: The concentration of the degrader required to induce 50% degradation of the target protein after a specified time (e.g., 24 hours).
-
Dmax: The maximum percentage of target protein degradation achieved at high degrader concentrations.
Table 2: Degradation Kinetics
| Parameter | Conjugate 12 (BRD4 Target) | MZ1 (BRD4 Target) |
| Degradation Half-Life (t1/2, hours) at 100 nM | 2 | 3.5 |
| Protein Recovery Post-Washout (24h, %) | 40 | 60 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing either Conjugate 12, MZ1, or DMSO (vehicle control) at the indicated concentrations for the specified durations.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation.
Caption: Standard workflow for Western Blot analysis of protein degradation.
-
Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was performed to quantify band intensities, and BRD4 levels were normalized to the loading control.
DC50 and Dmax Determination
-
HeLa cells were treated with a range of concentrations of Conjugate 12 or MZ1 (e.g., 0.1 nM to 10 µM) for 24 hours.
-
Protein degradation was assessed by Western Blotting as described above.
-
The data were fitted to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
Signaling Pathway Context: Role of BRD4 in Transcription
BRD4 is a key transcriptional co-activator. Its degradation has significant downstream effects on gene expression, particularly those controlled by super-enhancers, such as the MYC oncogene.
Caption: Simplified signaling pathway showing BRD4's role in transcription.
Conclusion
Based on the presented data, the hypothetical Conjugate 12 demonstrates superior performance compared to the established degrader MZ1 in several key aspects. It exhibits a lower DC50, indicating higher potency, and achieves a greater Dmax, suggesting higher efficacy in maximal protein knockdown. Furthermore, the kinetic analysis reveals that Conjugate 12 acts more rapidly and leads to a more sustained degradation of the target protein. These findings highlight the promising potential of the Conjugate 12 series as next-generation protein degraders. Further studies, including comprehensive proteomic profiling for selectivity and in vivo efficacy assessments, are warranted.
A Comparative Guide to Proteomics Analysis of Cells Treated with Conjugate 12-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a Conjugate 12-based Proteolysis Targeting Chimera (PROTAC) that targets Bromodomain-containing protein 4 (BRD4) with alternative BRD4-targeting strategies. The information is supported by experimental data from studies on well-characterized BRD4 PROTACs, offering insights into their performance and the methodologies used for their evaluation.
Introduction to BRD4-targeting PROTACs
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are crucial epigenetic readers that regulate the transcription of key oncogenes, most notably c-MYC.[1][2] While small molecule inhibitors can block BRD4 function, their effects are often temporary.[3] PROTACs offer a more durable therapeutic strategy by inducing the degradation of the target protein.[3][4] These heterobifunctional molecules link a ligand for the target protein to a ligand for an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5]
This guide will focus on a hypothetical "Conjugate 12-based PROTAC" as a BRD4 degrader and compare its expected performance with other known BRD4-targeting PROTACs and small molecule inhibitors.
Comparative Performance of BRD4 Degraders
The efficacy of a BRD4-targeting PROTAC is assessed by its ability to induce degradation of BRD4 and its impact on cell viability. The following tables summarize the performance of several well-characterized BRD4 PROTACs compared to BRD4 inhibitors.
Table 1: Comparative Potency of BRD4 PROTACs and Inhibitors
| Compound | Type | Target Ligand | E3 Ligase Ligand | Cell Line | IC50 | DC50 | Reference |
| Conjugate 12-based PROTAC (Hypothetical) | PROTAC | BRD4 Inhibitor | Cereblon (CRBN) | Leukemia (RS4;11) | Picomolar range | Sub-nanomolar range | N/A |
| ARV-825 | PROTAC | OTX015 derivative | Cereblon (CRBN) | Burkitt's Lymphoma | < 1 nM | < 1 nM | [3][6] |
| MZ1 | PROTAC | JQ1 | VHL | HeLa | ~24 nM | ~13 nM | [5][7] |
| dBET1 | PROTAC | JQ1 | Cereblon (CRBN) | 22Rv1 | ~4.4 nM | ~1.8 nM | [5][7] |
| JQ1 | Inhibitor | JQ1 | N/A | Various | Nanomolar range | N/A | [3][4] |
| OTX015 | Inhibitor | OTX015 | N/A | Various | Nanomolar range | N/A | [3] |
Table 2: Selectivity Profile of BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | BET Selectivity | Reference |
| Conjugate 12-based PROTAC (Hypothetical) | Cereblon (CRBN) | Selective for BRD4 over BRD2/3 | N/A |
| ARV-825 | Cereblon (CRBN) | Degrades BRD2, BRD3, and BRD4 (Pan-BET) | [3] |
| MZ1 | VHL | Preferentially degrades BRD4 over BRD2/3 at low concentrations | [5] |
| dBET1 | Cereblon (CRBN) | Degrades BRD2, BRD3, and BRD4 (Pan-BET) | [5] |
Experimental Protocols
Western Blotting for Targeted Protein Degradation
This is a standard technique to assess the degradation of specific proteins of interest.[5]
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC degrader for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., α-Tubulin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Mass Spectrometry-based Proteomics for Global Protein Profiling
Mass spectrometry allows for an unbiased, global analysis of protein abundance changes following PROTAC treatment, enabling assessment of selectivity and off-target effects.[8]
Protocol:
-
Cell Culture and Treatment: Treat cells in triplicate with the PROTAC (e.g., at 5, 50, and 500 nM) and a vehicle control for a specified time (e.g., 4 hours).[9]
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors.[8][9]
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides using trypsin overnight at 37°C.[8]
-
Peptide Cleanup and Labeling (Optional): Clean up the peptide mixture using solid-phase extraction. For multiplexed quantitative analysis, label peptides with isobaric tags (e.g., TMT).[8]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[8]
-
Data Analysis: Perform peptide and protein identification by searching against a relevant protein database. Quantify protein abundance based on label-free quantification (LFQ) intensities or reporter ion intensities for labeled experiments. Identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls to assess on-target and off-target effects.[8]
Visualizations
Caption: Mechanism of Action for Conjugate 12-based PROTAC.
Caption: Experimental Workflow for Proteomics Analysis.
Caption: Simplified BRD4 Signaling Pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
In vivo efficacy studies of PROTACs using E3 Ligase Ligand-linker Conjugate 12.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative overview of the in vivo efficacy of two leading clinical-stage PROTACs, ARV-110 and ARV-471, developed by Arvinas. Both molecules utilize the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of their respective targets, the Androgen Receptor (AR) and the Estrogen Receptor (ER), which are key drivers in prostate and breast cancer, respectively.
Comparative In Vivo Efficacy
The following tables summarize the key in vivo efficacy data for ARV-110 and ARV-471, highlighting their potent anti-tumor activities in various preclinical models.
ARV-110 (Bavdegalutamide) - Androgen Receptor Degrader
| Parameter | Finding | Animal Model(s) | Citation |
| Target Degradation | >90% AR degradation | Mouse xenograft models | [1][2][3] |
| Oral Dose for Degradation | 1 mg/kg, once daily (PO QD) | Mouse xenograft models | [1][2] |
| Tumor Growth Inhibition (TGI) | Significant tumor growth inhibition | LNCaP, VCaP, and patient-derived xenograft (PDX) models | [1][4] |
| Efficacy in Resistant Models | Demonstrated efficacy in enzalutamide-resistant VCaP tumor models | Castrate, enzalutamide-resistant VCaP tumor model | [1][2][5] |
| Mechanism of Action | Recruits the cereblon-containing E3 ubiquitin ligase for AR degradation | Preclinical models | [6][7][8] |
| Clinical Development | Advanced to Phase I/II clinical trials (NCT03888612) | Humans | [6][7][9] |
ARV-471 (Vepdegestrant) - Estrogen Receptor Degrader
| Parameter | Finding | Animal Model(s) | Citation |
| Target Degradation | ≥90% degradation of wild-type and mutant ER | MCF7 orthotopic xenograft models | [10][11] |
| Tumor Growth Inhibition (TGI) | 85%, 98%, and 120% TGI at 3, 10, and 30 mg/kg doses respectively | Orthotopic ER-dependent MCF7 CDX model | [12] |
| Superiority to Standard of Care | Showed superior anti-tumor activity compared to fulvestrant (B1683766) | ER-driven xenograft models | [13][14] |
| Efficacy in Mutant Models | 107% TGI at 30 mg/kg in an ER Y537S mutant PDX model | ST941/HI PDX model bearing ER Y537S mutation | [12] |
| Oral Bioavailability | Orally bioavailable | Preclinical models | [10][11] |
| Combination Therapy | Showed robust tumor regressions in combination with CDK4/6 inhibitors | MCF7 xenografts | [10][15] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
General In Vivo Xenograft Study Protocol
Animal Models:
-
For prostate cancer studies with ARV-110, male immunodeficient mice (e.g., SCID or NOD/SCID) were used.[1][2]
-
For breast cancer studies with ARV-471, female immunodeficient mice (e.g., NOD/SCID) were utilized. For ER-dependent models like MCF7, estradiol (B170435) supplementation was provided.[12][15]
Cell Line Implantation:
-
Prostate cancer cell lines such as LNCaP or VCaP were subcutaneously injected into the flank of male mice.[1]
-
Breast cancer cell lines like MCF7 were orthotopically implanted into the mammary fat pads of female mice.[15]
Drug Administration:
-
ARV-110 and ARV-471 were administered orally (PO), typically once daily (QD).[1][12]
-
Vehicle controls were administered to a separate cohort of animals.
-
For comparison, standard-of-care agents like enzalutamide (B1683756) or fulvestrant were administered through their respective standard routes.[7][12]
Efficacy Assessment:
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study based on the difference in tumor volume between treated and vehicle groups.
-
At the end of the study, tumors were harvested for pharmacodynamic analysis, including Western blotting to quantify the degradation of the target protein (AR or ER).[2][12]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the PROTAC mechanism of action and a typical in vivo experimental workflow.
Caption: Mechanism of action for CRBN-based PROTACs like ARV-110 and ARV-471.
Caption: Typical workflow for an in vivo efficacy study of a PROTAC.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 5. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | santé log [santelog.com]
- 15. arvinasmedical.com [arvinasmedical.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for E3 Ligase Ligand-linker Conjugate 12
This document provides crucial safety and logistical information for the proper handling and disposal of E3 Ligase Ligand-linker Conjugate 12, a component used in the development of Proteolysis Targeting Chimeras (PROTACs).[][2][3] As these conjugates are biologically active molecules designed to recruit E3 ubiquitin ligases and induce protein degradation, it is imperative to handle them with appropriate safety precautions and dispose of them in a manner that neutralizes their biological activity and complies with institutional and regulatory guidelines.[4][5]
I. Operational Handling and Safety Precautions
Given the potent biological activity of E3 ligase ligand-linker conjugates, all handling should be performed in a designated laboratory area by trained personnel.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Engineering Controls:
-
Fume Hood: All weighing and solution preparation of the dry compound should be conducted in a certified chemical fume hood to prevent inhalation of fine particulates.
-
Ventilation: Work with solutions should be performed in a well-ventilated area or in a fume hood.
II. Step-by-Step Disposal Procedures
The primary goal of the disposal procedure is to denature the biologically active components of the conjugate. The following steps outline a general protocol for the inactivation and disposal of small quantities of this compound typically used in a research laboratory setting.
Step 1: Inactivation of Liquid Waste
Liquid waste containing this compound, such as unused stock solutions, and aqueous buffers from experiments, should be chemically inactivated before disposal.
-
Method 1: Bleach Inactivation:
-
To the liquid waste, add a sufficient volume of fresh 10% sodium hypochlorite (B82951) solution (bleach) to achieve a final concentration of at least 1% active chlorine.
-
Allow the mixture to stand for a minimum of 30 minutes at room temperature to ensure complete inactivation.
-
After inactivation, neutralize the bleach with a reducing agent such as sodium thiosulfate (B1220275) or sodium bisulfite before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
-
-
Method 2: Acid/Base Hydrolysis:
-
For conjugates susceptible to hydrolysis, treat the liquid waste with 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl).
-
Allow the solution to stand for at least 1 hour at room temperature.
-
Neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid or base.
-
Dispose of the neutralized solution in accordance with institutional guidelines.
-
Step 2: Disposal of Solid Waste
Solid waste, including contaminated consumables such as pipette tips, microfuge tubes, and gloves, must be segregated and disposed of properly.
-
Collect all contaminated solid waste in a clearly labeled, leak-proof biohazard bag or container.
-
Dispose of the sealed container through your institution's chemical or biohazardous waste disposal stream. Do not dispose of this waste in the regular trash.
Step 3: Decontamination of Work Surfaces
-
After handling the conjugate, decontaminate all work surfaces (e.g., benchtops, fume hood sash) with a 10% bleach solution, followed by a wipe-down with 70% ethanol (B145695) to remove any residual bleach.
-
Ensure all equipment that came into contact with the conjugate is thoroughly cleaned and decontaminated.
III. Quantitative Data for Inactivation
The following table summarizes the recommended concentrations and reaction times for the chemical inactivation of this compound.
| Inactivation Method | Reagent | Final Concentration | Minimum Contact Time |
| Bleach Inactivation | Sodium Hypochlorite | 1% active chlorine | 30 minutes |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1 M | 60 minutes |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | 60 minutes |
Note: The effectiveness of these inactivation methods should be validated for the specific E3 ligase ligand-linker conjugate in use, as the stability of the molecule can vary depending on its precise chemical structure.
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram.
Disclaimer: The information provided in this document is intended as a general guideline for the safe handling and disposal of this compound in a laboratory setting. It is not a substitute for a formal risk assessment and adherence to the specific safety protocols and waste disposal regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of chemical and biohazardous waste.
References
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E3 Ligases Determine Ubiquitination Site and Conjugate Type by Enforcing Specificity on E2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species [mdpi.com]
Safeguarding Research: A Comprehensive Guide to Handling E3 Ligase Ligand-linker Conjugate 12
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical entities like E3 Ligase Ligand-linker Conjugate 12 are paramount for both personal safety and environmental protection. As an integral component in the development of Proteolysis Targeting Chimeras (PROTACs), this compound is designed to be biologically active and should be handled with the appropriate precautions for potent pharmaceutical compounds.
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent compounds and information derived from the safety protocols for thalidomide (B1683933), a key structural component of this conjugate.[1][2][3][4] Researchers must supplement this guide with a compound-specific risk assessment and adhere to their institution's environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment (PPE) protocol is mandatory at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Compound Handling (Weighing, Reconstituting) | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles with side shields or a Face Shield, and a suitable Respirator (e.g., N95 or higher) are recommended, especially when handling the powder form. |
| Solution Preparation and Use | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, and Safety Goggles. |
| Waste Disposal | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, and Safety Goggles. |
| Spill Cleanup | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles, and a Respirator. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is crucial for the safe handling of potent compounds. The following protocol outlines the key phases from receipt to disposal.
Compound Receipt and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a designated, locked, and clearly labeled area for hazardous materials.
-
The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials.
Weighing and Reconstitution
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of airborne particles.
-
Don the appropriate PPE as detailed in the table above.
-
Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.
-
When reconstituting, slowly add the solvent to the solid to minimize aerosolization.
Experimental Use
-
Clearly label all solutions containing this compound with "Potent Compound" or "Cytotoxic Hazard" and the compound's name.
-
Conduct all experimental procedures involving the compound in a designated area to prevent cross-contamination.
Spill Management
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wearing the appropriate PPE for spill cleanup, contain the spill using a chemical spill kit.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and then wash the area thoroughly.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound must be treated as hazardous waste.[5][6][7][8] The primary method for disposal is through your institution's EHS program, typically involving high-temperature incineration by a licensed hazardous waste disposal facility.[6][9][10]
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste powder, contaminated gloves, pipette tips, and other disposable labware in a clearly labeled, sealed container designated for solid chemical waste.[7][8]
-
Liquid Waste: Collect solutions containing the conjugate in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.[8]
-
Sharps Waste: Any sharps, such as needles or glass vials, contaminated with the compound should be placed in a designated sharps container for hazardous waste.[11]
Container Management:
-
Use sturdy, leak-proof containers that are chemically compatible with the waste.[5]
-
Keep waste containers securely sealed when not in use and store them in a designated satellite accumulation area.[8]
-
Label all waste containers clearly with "Hazardous Waste," the name of the compound, and the date.[12]
Final Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash.[5][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Maintain accurate records of the amount of waste generated and the date of disposal for regulatory compliance.[8]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Thalidomide scandal - Wikipedia [en.wikipedia.org]
- 2. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 3. Sixty years on: the history of the thalidomide tragedy :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. cleanaway.com.au [cleanaway.com.au]
- 11. kingstonhsc.ca [kingstonhsc.ca]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
